Product packaging for 2-(2-Bromothiazol-4-yl)acetic acid(Cat. No.:CAS No. 62557-07-7)

2-(2-Bromothiazol-4-yl)acetic acid

Cat. No.: B1287717
CAS No.: 62557-07-7
M. Wt: 222.06 g/mol
InChI Key: XRFOEVFLFSRHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Bromothiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2S B1287717 2-(2-Bromothiazol-4-yl)acetic acid CAS No. 62557-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOEVFLFSRHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604676
Record name (2-Bromo-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-07-7
Record name (2-Bromo-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromothiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and an acetic acid group. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and agrochemical research. The presence of the reactive bromine atom and the carboxylic acid handle allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel compounds. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available data and proposed experimental methodologies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C5H4BrNO2S[1][2]
Molecular Weight 222.06 g/mol [1][2]
CAS Number 62557-07-7[1][2][3]
LogP (Predicted) 1.53270[1]
Polar Surface Area 78.43 Ų[1]
Exact Mass 220.91461 Da[2]
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Note: Some of the data presented are based on computational models and may differ from experimentally determined values.

Experimental Protocols

Due to the nature of this compound as a chemical intermediate, detailed experimental protocols for its synthesis and analysis are not extensively published. However, based on established organic chemistry principles and synthetic routes for analogous compounds, plausible methodologies can be outlined.

Proposed Synthesis of this compound

A potential synthetic route to this compound could start from the commercially available 2-bromothiazole. This proposed method involves a lithiation-carboxylation sequence.

Reaction Scheme:

  • Lithiation: 2-Bromothiazole is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates a highly reactive organolithium intermediate.

  • Carboxylation: The organolithium species is then quenched with solid carbon dioxide (dry ice).

  • Work-up: Acidic work-up with an aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product, this compound.

Detailed Protocol:

  • To a solution of 2-bromothiazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Crushed dry ice is added in excess to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques would be employed.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.

  • Detection: UV detection at a wavelength determined by UV-Vis spectroscopy of the compound (likely around 254 nm).

  • Purpose: To assess the purity of the compound and monitor reaction progress.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group and a singlet for the proton on the thiazole ring. The chemical shifts would be influenced by the solvent used (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring.

  • Purpose: To confirm the chemical structure of the molecule.

3. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) in negative ion mode is expected to be effective.

  • Expected Ion: The deprotonated molecule [M-H]⁻ should be observed, showing the characteristic isotopic pattern for a bromine-containing compound.

  • Purpose: To confirm the molecular weight and elemental composition of the compound.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound start 2-Bromothiazole step1 Lithiation (n-BuLi, THF, -78°C) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Carboxylation (CO2 (s)) intermediate->step2 carboxylate Lithium Carboxylate step2->carboxylate step3 Acidic Work-up (HCl (aq)) carboxylate->step3 product This compound step3->product

Caption: A proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

G Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_results Data Interpretation synthesis Synthesized Product hplc HPLC (Purity Assessment) synthesis->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms confirmation Structure & Purity Confirmed hplc->confirmation nmr->confirmation ms->confirmation

Caption: A general workflow for the analytical characterization of the synthesized compound.

Role in Drug Discovery

While there is no specific information on the biological activity of this compound itself, its structure suggests its utility as a scaffold in medicinal chemistry. The following diagram illustrates its potential role as a building block in a drug discovery pipeline.

Caption: A conceptual diagram showing the use of the title compound in drug discovery.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for various research fields, particularly in drug discovery. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the available information and outlines plausible experimental protocols for its synthesis and characterization. The provided workflows and diagrams offer a structured approach for researchers and scientists working with this and similar heterocyclic building blocks. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.

References

A Technical Guide to the Solubility of 2-(2-Bromothiazol-4-yl)acetic Acid in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative or qualitative solubility data for 2-(2-Bromothiazol-4-yl)acetic acid in organic solvents. This guide, therefore, provides a comprehensive framework for determining the solubility of this compound, including standardized experimental protocols and data presentation templates, to empower researchers in their drug development efforts.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It is a critical determinant of a drug's bioavailability, which is the proportion of the drug that enters the systemic circulation to exert its therapeutic effect.[1] Poor aqueous solubility is a major hurdle in pharmaceutical development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[2][3] This challenge can lead to inadequate drug absorption, variable bioavailability, and potential gastrointestinal toxicity.[3]

For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed.[2][3] Consequently, insufficient solubility can compromise bioassays, complicate in vivo dosing formulations, and ultimately lead to the failure of promising drug candidates.[2][4][5] Therefore, determining the solubility of a compound like this compound in various organic solvents is an essential early-stage activity in drug discovery and development. Organic solvents are crucial for synthesis, purification, formulation, and the preparation of stock solutions for biological screening. Understanding a compound's solubility profile allows researchers to select appropriate vehicles for in vitro and in vivo studies, guide formulation strategies, and ensure the reliability and reproducibility of experimental data.

This technical guide outlines the standard methodologies for assessing the solubility of this compound, providing researchers with the necessary protocols to generate crucial data for advancing their drug development programs.

Data Presentation: A Template for Solubility Profiling

To ensure consistent and comparable data, all experimentally determined solubility values should be recorded in a structured format. The table below serves as a template for summarizing the solubility of this compound in a range of common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

Organic SolventSolvent Polarity (Dielectric Constant)Quantitative Solubility (mg/mL)Quantitative Solubility (mol/L)Qualitative SolubilityMethod Used
Dimethyl Sulfoxide (DMSO)47.2
N,N-Dimethylformamide (DMF)36.7
Methanol32.7
Ethanol24.5
Acetone20.7
Acetonitrile37.5
Isopropanol19.9
Dichloromethane (DCM)9.1
Ethyl Acetate6.0
Tetrahydrofuran (THF)7.5
Toluene2.4
Hexane1.9

Qualitative Solubility Terms: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly Soluble (1-3.3 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Insoluble (<0.01 mg/mL).

Experimental Protocols

The determination of solubility can be approached through two primary methods: thermodynamic (equilibrium) solubility and kinetic solubility.

This method measures the equilibrium solubility of a compound, representing the true saturation point of a substance in a solvent. It is crucial for pre-formulation and understanding the compound's behavior under stable conditions.[4][5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at equilibrium.

Materials:

  • This compound (solid, crystalline powder)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[6]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6][7] The long incubation time allows for the dissolution and potential crystal lattice breakdown to reach a stable state.[8]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a suitable analytical method like HPLC-UV.[5][9]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility.

Kinetic solubility assays are rapid methods used in early drug discovery to assess the solubility of compounds from a concentrated DMSO stock solution.[4][10] This method measures the concentration at which a compound precipitates when diluted from a DMSO solution into an aqueous or organic medium, which is relevant for in vitro assays.[10][11]

Objective: To rapidly determine the concentration at which this compound precipitates from a DMSO stock solution upon dilution into a target organic solvent.

Materials:

  • This compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handling system

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurements[4]

Procedure (Nephelometry-based):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Solvent Addition: Add the target organic solvent to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[8][11]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[4]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Visualization of Workflow

The following diagram illustrates a typical workflow for solubility assessment in an early drug discovery program, guiding the decision-making process for compound progression.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Triage cluster_2 Phase 3: Lead Optimization & Formulation A Prepare Compound Stock Solution (e.g., 10mM in DMSO) B High-Throughput Kinetic Solubility Assay (Nephelometry) A->B C Data Analysis: Determine Kinetic Solubility (µM) B->C D Solubility > 60 µM? C->D E Proceed to Further In Vitro Assays D->E Yes F Flag for Medicinal Chemistry Optimization (Improve Solubility) D->F No G Thermodynamic Solubility (Shake-Flask Method) in Key Solvents/Buffers E->G H Pre-formulation Studies for In Vivo Models G->H

Caption: A workflow for solubility screening in drug discovery.

Conclusion

References

Analysis of 2-(2-Bromothiazol-4-yl)acetic Acid Crystal Structure Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure analysis of 2-(2-Bromothiazol-4-yl)acetic acid (CAS No. 62557-07-7) has revealed a significant lack of publicly available experimental crystallographic data. Despite targeted searches across scientific databases and chemical depositories, no specific journal articles, crystallographic information files (CIFs), or database entries detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, the core requirements for an in-depth technical guide, including quantitative data tables and detailed experimental protocols for this specific molecule, cannot be fulfilled at this time.

The available information is primarily limited to chemical supplier catalogues, which provide basic molecular details such as formula (C₅H₄BrNO₂S) and molecular weight, and a PubChem entry with computationally predicted properties. No experimental data on the solid-state structure, such as unit cell dimensions, bond lengths, bond angles, or intermolecular interactions, has been published in the accessible literature.

While a detailed report on the specific crystal structure of this compound is not possible, this guide provides a generalized framework for the experimental protocols and data presentation that would be standard in such an analysis. This can serve as a template for researchers who may obtain crystals of the compound in the future.

General Experimental Protocols for Crystal Structure Analysis

Should single crystals of this compound become available, the following methodologies would be typically employed for their structural characterization.

Synthesis and Crystallization

A probable synthetic route would involve the bromination of a suitable thiazole precursor followed by functional group manipulation to introduce the acetic acid moiety. High-purity material is essential for obtaining diffraction-quality crystals. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal would be mounted on a goniometer head of a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation Templates

The following tables represent the standard format for presenting quantitative crystallographic data.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (if data were available)
Empirical formulaC₅H₄BrNO₂S
Formula weight222.06
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
ZValue
Density (calculated, g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
θ range for data collection (°)Value
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to θ = 25.242°Value %
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Values

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
Br1C2Value
S1C2Value
S1C5Value
N3C2Value
N3C4Value
C4C5Value
C4C6Value
C6C7Value
O1C7Value
O2C7Value

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C2S1C5Value
C2N3C4Value
N3C2S1Value
N3C2Br1Value
S1C2Br1Value
N3C4C5Value
N3C4C6Value
C5C4C6Value
C4C5S1Value
C4C6C7Value
O1C7O2Value
O1C7C6Value
O2C7C6Value

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Results synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Data Tables & Publication validation->report

Experimental workflow for crystal structure analysis.

An In-depth Technical Guide to the Reactivity Profile of Bromine on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The introduction of a bromine atom onto the thiazole ring provides a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This guide offers a comprehensive overview of the reactivity profile of bromine on the thiazole ring, covering its introduction via electrophilic substitution and its behavior in key synthetic reactions.

Part 1: Electrophilic Bromination of the Thiazole Ring

The introduction of a bromine atom onto a thiazole ring is typically achieved through electrophilic aromatic substitution. The outcome of this reaction is governed by the inherent electronic properties of the thiazole ring and the nature of any existing substituents.

Reactivity and Regioselectivity

The thiazole ring is an electron-rich heterocycle, but less so than analogues like thiophene, making electrophilic substitution more challenging and often requiring aggressive reaction conditions.[1] Computational studies and experimental evidence indicate that the pi-electron density is highest at the C5 position.[2] Consequently, electrophilic attack, such as bromination, preferentially occurs at this position in an unsubstituted thiazole.

The general order of reactivity for electrophilic substitution on the thiazole ring is: C5 > C4 > C2 .

However, the acidity of the thiazole protons follows a different trend: H2 > H5 » H4.[1] This is relevant for reactions involving deprotonation, such as metal-halogen exchange, which will be discussed later.

Brominating Agents

Common reagents for the bromination of thiazoles include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • N-Bromosuccinimide (NBS): NBS is often the reagent of choice as it is a solid that is safer and more convenient to handle than liquid bromine.[3] It is particularly effective for brominating electron-rich aromatic compounds, including various heterocycles.[4][5] Using DMF as a solvent with NBS can lead to high para-selectivity in many aromatic systems.[4]

  • Molecular Bromine (Br₂): While effective, Br₂ is a toxic and corrosive fuming liquid that can cause severe burns.[3] Its use often requires more stringent safety precautions.

Effect of Substituents

Substituents on the thiazole ring play a critical role in directing the regiochemical outcome of bromination.

  • Activating Groups (Electron-Donating Groups - EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) strongly activate the ring towards electrophilic substitution. An amino group at the C2 position, for instance, strongly directs bromination to the C5 position.[6][7][8]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups such as carboxyl (-COOH) or carbethoxy (-COOEt) at the C4 position still permit bromination to occur, primarily at the C5 position, demonstrating the strong intrinsic nucleophilicity of this site.[6]

The interplay between the inherent reactivity of the ring positions and the directing effects of substituents allows for the selective synthesis of various brominated thiazole isomers.[1][9]

Quantitative Data on Thiazole Bromination

The following table summarizes representative examples of thiazole bromination reactions, highlighting the conditions, regioselectivity, and yields.

Starting MaterialBrominating AgentSolventConditionsProduct(s)Yield (%)Reference
2-AminothiazoleBr₂ (2 equiv.)Acetic Acid0°C to RT, 2h2-Amino-5-bromothiazole75%[7][8]
2-AminothiazoleNBSAcetonitrile60°C, 2h2-Amino-5-bromothiazoleHigh[5]
ThiazoleBr₂ChloroformReflux2,4,5-Tribromothiazole-[1]
2,4-Dibromothiazolen-BuLi, then Br₂THF-78°C2,4,5-Tribromothiazole-[1]
Visualization of Bromination Mechanism

The electrophilic bromination of thiazole at the C5 position proceeds through a classic aromatic substitution mechanism involving a positively charged intermediate, known as a sigma complex or arenium ion.

Caption: Electrophilic attack at C5 leads to a resonance-stabilized sigma complex.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the bromination of 2-aminothiazole using molecular bromine in acetic acid, a common laboratory procedure.[7][8]

  • Reaction Setup: Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add molecular bromine (408 µL, 8 mmol, 2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, carefully quench the reaction by pouring it into a beaker of ice. Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromothiazole. (Typical yield: ~75%).[7]

Part 2: Reactivity of Bromothiazoles

A bromine atom on the thiazole ring is an excellent leaving group, making bromothiazoles highly valuable intermediates for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, with bromothiazoles serving as versatile coupling partners.[10]

  • Suzuki-Miyaura Coupling: This reaction couples a bromothiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[11][12] It is widely used to synthesize biaryl and hetero-biaryl structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich heteroaryl halides.[13] Buchwald-type ligands like SPhos and XPhos are often effective.[13][14]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a bromothiazole with a primary or secondary amine.[15][16] It is a cornerstone method for synthesizing aryl amines. The reaction involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation, and finally reductive elimination to yield the product.[15][17]

  • Other Couplings: Bromothiazoles also participate in other important cross-coupling reactions, including Heck (with alkenes), Sonogashira (with terminal alkynes), and C-S coupling (with thiols).[18]

The reactivity of bromothiazole isomers in these couplings generally follows the order: 2-bromo > 5-bromo > 4-bromo . This is attributed to the electronic properties and the stability of the intermediates in the catalytic cycle.[1]

Quantitative Data on Cross-Coupling of Bromothiazoles

The table below presents examples of various cross-coupling reactions utilizing bromothiazole substrates.

Bromothiazole SubstrateCoupling PartnerReaction TypeCatalyst SystemConditionsProduct Yield (%)Reference
2-BromothiazolePhenylboronic acidSuzukiPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80°CHigh[19]
4-Bromo-2-ketothiazoleHeteroaryl boronic acidSuzukiPd(OAc)₂ / XPhos, K₃PO₄Dioxane, 100°CGood to Excellent[14]
5-Bromothiazole deriv.DiarylamineBuchwald-HartwigPd₂(dba)₃ / Xantphos, Cs₂CO₃Toluene, 110°CGood[20]
2-BromothiazoleBenzenethiolC-S CouplingPd/CuAB, K₂CO₃CH₃CN, 75°C (MW)92%[18]
Visualization of a General Suzuki Coupling Workflow

This diagram illustrates the key steps and components involved in a typical Suzuki-Miyaura cross-coupling reaction.

G General Workflow for Suzuki-Miyaura Coupling cluster_input Inputs cluster_process Process cluster_output Outputs Bromothiazole Bromothiazole (Ar-Br) Reaction Mix & Heat in Solvent (e.g., Toluene/H₂O) under Inert Gas Bromothiazole->Reaction BoronicAcid Boronic Acid/Ester (R-B(OR)₂) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product (Ar-R) Reaction->Product Byproducts Boron & Halide Salts Reaction->Byproducts

Caption: Key components and process flow for a Suzuki-Miyaura coupling reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond (typically C-Li or C-Mg), generating a potent nucleophilic organometallic intermediate.[21][22][23] This reaction is fundamental for preparing organolithium or Grignard reagents from organic halides.[22][24]

The reaction is typically performed at low temperatures (e.g., -78°C) using an alkyllithium reagent like n-butyllithium (n-BuLi). The resulting lithiated thiazole can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups. The exchange rate generally follows the trend I > Br > Cl.[22]

Visualization of Metal-Halogen Exchange and Functionalization

This diagram shows the logical progression from a bromothiazole to a functionalized thiazole via a lithiated intermediate.

G Functionalization via Metal-Halogen Exchange Start Bromothiazole Step1 + n-BuLi (Metal-Halogen Exchange) THF, -78°C Start->Step1 Intermediate Lithiated Thiazole (Nucleophile) Step1->Intermediate Step2 + Electrophile (E⁺) (e.g., CO₂, R-CHO) Intermediate->Step2 End Functionalized Thiazole (Thiazole-E) Step2->End

Caption: Logical workflow for C-Br to C-E bond transformation via lithiation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole

This generalized protocol is based on common procedures for the Suzuki-Miyaura coupling of heteroaryl bromides.[13][25]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume), via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring in an oil bath at 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the coupled product.

Conclusion

The bromine atom serves as a remarkably versatile functional group on the thiazole ring. Its introduction is regioselectively controlled by the inherent electronic nature of the heterocycle and the influence of existing substituents. Once installed, the C-Br bond is readily transformed through a host of powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This reactivity profile makes bromothiazoles indispensable building blocks for drug development professionals and synthetic chemists, enabling the efficient construction of complex, biologically active molecules.

References

2-(2-Bromothiazol-4-yl)acetic Acid: A Fragment for Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity are identified and then optimized into more potent drug candidates. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This technical guide focuses on 2-(2-bromothiazol-4-yl)acetic acid, a fragment that combines the thiazole core with a reactive bromine atom and a carboxylic acid handle, making it an attractive starting point for FBDD campaigns. This document provides a comprehensive overview of its chemical properties, synthesis, and its profile in a battery of biochemical and biophysical assays relevant to early-stage drug discovery.

Physicochemical Properties

This compound (Compound 29 ) is a small molecule that adheres to the "Rule of Three," a common guideline for fragment library design. Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 62557-07-7[CymitQuimica]
Molecular Formula C₅H₄BrNO₂S[BLDpharm, Echemi]
Molecular Weight 222.06 g/mol [CymitQuimica, BLDpharm, Echemi]
Purity >98%[CymitQuimica]
Appearance White to off-white solidN/A
Storage Inert atmosphere, store in freezer, under -20°C[BLDpharm]
SMILES O=C(O)CC1=CSC(Br)=N1[BLDpharm]
XLogP3-AA 1.3[PubChem]
Hydrogen Bond Donor Count 1[PubChem]
Hydrogen Bond Acceptor Count 4[PubChem]
Rotatable Bond Count 2[PubChem]
Topological Polar Surface Area 78.4 Ų[PubChem]

Synthesis

A reliable synthetic route to this compound has been reported, starting from the corresponding methyl ester.

Experimental Protocol: Synthesis of this compound[1]
  • Starting Material: Methyl 2-(2-bromothiazol-4-yl)acetate (0.54 g, 2.3 mmol, 1.0 equiv.)

  • Procedure:

    • Dissolve methyl 2-(2-bromothiazol-4-yl)acetate in methanol (2 mL) in a flask placed on an ice bath.

    • Add 2 M sodium hydroxide (NaOH) solution (2.0 equiv.) to the stirred solution.

    • Continue stirring for 2 hours at room temperature.

    • Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) (1 mL).

    • Evaporate the methanol under reduced pressure.

    • The resulting crude product can be purified by appropriate methods (e.g., extraction and/or crystallization) to yield this compound.

G cluster_synthesis Synthesis Workflow Start Methyl 2-(2-bromothiazol-4-yl)acetate Step1 Dissolve in MeOH Cool on ice bath Start->Step1 Step2 Add 2M NaOH (2 equiv.) Stir at RT for 2h Step1->Step2 Step3 Neutralize with 1M HCl Step2->Step3 Step4 Evaporate MeOH Step3->Step4 End This compound Step4->End

Synthesis of this compound.

Fragment Screening Profile

This compound was evaluated as part of a 49-member library of fragment-sized thiazoles and thiadiazoles in a cascade of biochemical and biophysical assays to assess its potential as a starting point for drug discovery and to identify potential liabilities.[1]

Biochemical Inhibition Assays

The fragment was screened against a panel of four enzymes at a concentration of 500-625 µM. The threshold for activity was defined as <50% residual activity (RA).[1]

Enzyme TargetTarget ClassOrganismResidual Activity (%)Activity Flag
MurA UDP-N-acetylglucosamine enolpyruvyl transferaseE. coli< 50%Active
3CLpro Cysteine proteaseSARS-CoV-2< 50%Active
MetAP1a Methionine aminopeptidaseE. coli> 50%Inactive
DdlB D-alanine:D-alanine ligaseE. coli> 50%Inactive

Data extracted from the graphical representation in "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?".[1]

The results indicate that this compound shows inhibitory activity against enzymes with a catalytic cysteine residue (MurA and 3CLpro), suggesting a potential for covalent interaction.

Biophysical and Reactivity Assays

To further characterize the fragment and assess potential liabilities such as promiscuity, redox activity, and reactivity, a series of biophysical assays were conducted.

Assay TypeAssayResultInterpretation
Redox Activity HRP-PR, H₂DCFDA, ResazurinNot flaggedLow potential for redox cycling.
Thiol Reactivity DTNB and TNB²⁻Flagged as reactivePotential for covalent modification of thiol groups.
Aqueous Stability SpectrophotometricNot flagged as unstableStable in aqueous buffer over the course of the experiment.

Data extracted from the graphical representation in "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?".[1]

The thiol reactivity flag is consistent with the biochemical assay results, where the fragment was active against cysteine-dependent enzymes. This suggests that the bromine atom on the thiazole ring may act as an electrophilic warhead.

G cluster_screening Fragment Screening Cascade cluster_biochemical Biochemical Assays cluster_biophysical Biophysical & Reactivity Assays Fragment This compound MurA MurA (Cys Enz.) Fragment->MurA Active 3CLpro 3CLpro (Cys Enz.) Fragment->3CLpro Active MetAP1a MetAP1a Fragment->MetAP1a Inactive DdlB DdlB Fragment->DdlB Inactive Redox Redox Activity Fragment->Redox Inactive Thiol Thiol Reactivity Fragment->Thiol Active Stability Aqueous Stability Fragment->Stability Stable Interpretation Interpretation: - Potential covalent inhibitor of Cys enzymes - Thiol-reactive - Low redox activity and good aqueous stability MurA->Interpretation 3CLpro->Interpretation Thiol->Interpretation G cluster_pathways Potential Downstream Effects of Target Inhibition cluster_mura Antibacterial Pathway cluster_3clpro Antiviral Pathway (Coronavirus) Fragment This compound MurA MurA Inhibition Fragment->MurA 3CLpro 3CLpro Inhibition Fragment->3CLpro PG_synthesis Peptidoglycan Biosynthesis Blocked MurA->PG_synthesis Cell_wall Bacterial Cell Wall Integrity Compromised PG_synthesis->Cell_wall Lysis Bacterial Lysis Cell_wall->Lysis Polyprotein Viral Polyprotein Processing Blocked 3CLpro->Polyprotein Replication Viral Replication Inhibited Polyprotein->Replication

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Bromothiazol-4-yl)acetic acid, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5Singlet1HH-5 (thiazole ring)
~3.8 - 4.0Singlet2H-CH₂- (acetic acid moiety)
~11.0 - 13.0Broad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170 - 175-COOH
~145 - 150C-2 (thiazole ring, C-Br)
~148 - 152C-4 (thiazole ring)
~120 - 125C-5 (thiazole ring)
~35 - 40-CH₂-

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
~1550MediumC=N stretch (thiazole ring)
~1400MediumC-N stretch (thiazole ring)
1200-1300MediumC-O stretch
~700Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
221/223[M]⁺ (molecular ion peak with bromine isotopes)
177/179[M - COOH]⁺
142[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 16 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation:

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids ([M-H]⁻). Positive ion mode ([M+H]⁺) can also be used.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 200-300 °C.

  • Data Processing: Calibrate the mass spectrometer using a known standard. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound and the logical relationship of the spectroscopic data for its structural elucidation.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product Pure Compound Pure Compound Workup & Purification->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR MS MS Pure Compound->MS

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Data_Interpretation cluster_data Spectroscopic Data cluster_info Derived Information Structural Elucidation Structural Elucidation NMR_Data NMR (¹H & ¹³C) Connectivity Connectivity & Proton Environment NMR_Data->Connectivity IR_Data IR Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data MS Molecular_Weight Molecular Weight & Isotopic Pattern MS_Data->Molecular_Weight Connectivity->Structural Elucidation Functional_Groups->Structural Elucidation Molecular_Weight->Structural Elucidation

Caption: Logical relationship of spectroscopic data for the structural elucidation of the target compound.

Technical Guide: Physicochemical Properties and Synthetic Overview of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-(2-Bromothiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a plausible, generalized synthetic route based on established chemical principles for thiazole formation and functionalization.

Physicochemical Data

The key identifiers and molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 62557-07-7[1][2][3][4][5]
Molecular Formula C₅H₄BrNO₂S[3][4]
Molecular Weight 222.06 g/mol [2][3][6]
Synonyms (2-Bromo-thiazol-4-yl)-acetic acid, 2-(2-bromo-1,3-thiazol-4-yl)acetic acid[2][3]

Generalized Synthetic Protocol

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-thiazoleacetate

This initial step involves the condensation of a thioamide (thiourea) with an α-halocarbonyl compound (ethyl 4-chloroacetoacetate) to form the core thiazole ring structure.

  • Reagents: Thiourea, Ethyl 4-chloroacetoacetate, Ethanol (solvent).

  • Methodology:

    • Dissolve thiourea in ethanol.

    • Add ethyl 4-chloroacetoacetate to the solution.

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter, wash the solid with water, and dry to obtain ethyl 2-amino-4-thiazoleacetate.

Step 2: Sandmeyer-type Reaction for Bromination

The 2-amino group on the thiazole ring is converted to a bromo group via a diazotization reaction followed by treatment with a bromide source.

  • Reagents: Ethyl 2-amino-4-thiazoleacetate, Sodium nitrite, Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Methodology:

    • Suspend ethyl 2-amino-4-thiazoleacetate in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2-bromothiazol-4-yl)acetate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reagents: Ethyl 2-(2-bromothiazol-4-yl)acetate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF)/Water (solvent mixture).

  • Methodology:

    • Dissolve the ethyl 2-(2-bromothiazol-4-yl)acetate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the final product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the proposed synthetic pathway.

G Generalized Synthesis of this compound cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Ester Hydrolysis A Thiourea C Condensation (Reflux in Ethanol) A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-amino-4-thiazoleacetate C->D E Diazotization (NaNO₂, HBr, 0-5°C) D->E Input to Step 2 F Bromination (CuBr) E->F G Ethyl 2-(2-bromothiazol-4-yl)acetate F->G H Hydrolysis (LiOH, THF/H₂O) G->H Input to Step 3 I This compound H->I

Caption: Proposed synthetic workflow for this compound.

References

A Technical Guide to 2-(2-Bromothiazol-4-yl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(2-Bromothiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical synonyms, outlines a plausible synthetic methodology based on established protocols for related compounds, and discusses its potential biological significance.

Chemical Identity and Synonyms

This compound is a substituted thiazole derivative with the chemical formula C₅H₄BrNO₂S. For clarity and comprehensive literature searching, a compilation of its known synonyms and identifiers is provided in the table below.

Identifier TypeValue
CAS Number 62557-07-7
IUPAC Name 2-(2-bromo-1,3-thiazol-4-yl)acetic acid
Synonyms (2-Bromo-thiazol-4-yl)-acetic acid
2-(2-bromo-1,3-thiazol-4-yl)acetic acid
2-BROMOTHIAZOLE-4-ACETIC ACID
4-Thiazoleacetic acid, 2-bromo-
Molecular Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol
InChI Key XRFOEVFLFSRHLN-UHFFFAOYSA-N

Proposed Synthesis Protocol

Step 1: Diazotization of 2-Aminothiazole-4-acetic acid

This step involves the conversion of the amino group on the thiazole ring to a diazonium salt, which is a versatile intermediate.

Materials:

  • 2-Aminothiazole-4-acetic acid

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Water (deionized)

  • Ice

Procedure:

  • A suspension of 2-aminothiazole-4-acetic acid in 48% hydrobromic acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath with constant stirring.

  • A solution of sodium nitrite in cold water is added dropwise to the suspension while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Reaction for Bromination

The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the bromine atom onto the thiazole ring.

Materials:

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr), 48%

  • The diazonium salt solution from Step 1

Procedure:

  • A solution of copper(I) bromide in 48% hydrobromic acid is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.

  • The mixture is cooled to room temperature and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is sparse in the public domain. However, based on its structure, the following analytical characterization would be expected:

  • ¹H NMR: Signals corresponding to the methylene protons of the acetic acid group and the proton on the thiazole ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (222.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the thiazole ring.

Relevance in Drug Discovery and Medicinal Chemistry

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The aminothiazole moiety, in particular, is a core component of many approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been investigated for their potential as:

  • Anticancer agents: By targeting various kinases and other proteins involved in cancer cell proliferation.[1]

  • Antimicrobial agents: Showing efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory agents: Through the inhibition of key enzymes in inflammatory pathways.

The introduction of a bromine atom and an acetic acid side chain in this compound provides handles for further chemical modification. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity. The bromo-substituent can be utilized in cross-coupling reactions to introduce further diversity.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Bromination 2-Aminothiazole-4-acetic acid 2-Aminothiazole-4-acetic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Aminothiazole-4-acetic acid->Diazonium Salt Intermediate NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr, HBr

Caption: Proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Given the known activities of similar thiazole derivatives, a compound derived from this compound could potentially act as an inhibitor in a cellular signaling pathway, for instance, a protein kinase cascade involved in cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Kinase_B

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromothiazol-4-yl)acetic acid is a heterocyclic compound incorporating a brominated thiazole ring and an acetic acid moiety. Such structures are of interest in medicinal chemistry and materials science due to the diverse reactivity and biological activity associated with the thiazole nucleus. Understanding the thermal stability and decomposition profile of this molecule is critical for its safe handling, storage, formulation, and for predicting its behavior in various applications, particularly in drug development where thermal processing may be involved.

This technical guide provides a comprehensive overview of the predicted thermal properties of this compound. It covers anticipated decomposition pathways, presents hypothetical quantitative data based on analogous compounds, and details a robust experimental protocol for its thermal analysis.

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is expected to be a multi-step process initiated by the cleavage of its weakest chemical bonds under thermal stress. The structure contains several key functional groups that will influence its decomposition: the C-Br bond, the carboxylic acid group, and the thiazole ring.

2.1 Initial Decomposition Steps

Based on bond dissociation energies, the carbon-bromine (C-Br) bond is typically the most labile in such molecules, with a bond dissociation energy of approximately 72.1 kcal/mol. Therefore, the initial and primary decomposition step is likely the homolytic cleavage of the C-Br bond on the thiazole ring, generating a thiazolyl radical and a bromine radical.

Simultaneously or at a slightly higher temperature, decarboxylation of the acetic acid side chain is another highly probable initial decomposition event. Carboxylic acids are known to lose carbon dioxide upon heating. This would result in the formation of 2-bromo-4-methylthiazole and carbon dioxide.

A third potential, though less likely, initial step could be the cleavage of the C-C bond between the thiazole ring and the acetic acid group.

2.2 Secondary Decomposition and Fragmentation

Following the initial bond cleavages, the resulting radical species and intermediate compounds will undergo further reactions. The bromine radicals are highly reactive and can abstract hydrogen atoms from other molecules, leading to the formation of hydrogen bromide (HBr), a corrosive gas. The thiazole-based radical intermediates can undergo a series of complex reactions, including:

  • Ring Fragmentation: The thiazole ring itself, while aromatic, can break apart at elevated temperatures, leading to the formation of smaller volatile fragments containing sulfur and nitrogen, such as thiocyanates, isothiocyanates, and nitriles.

  • Polymerization: The reactive intermediates could also polymerize to form a solid, carbonaceous char.

The overall decomposition process is likely to be complex, with multiple competing reaction pathways. The exact nature and distribution of the final decomposition products will depend on experimental conditions such as the heating rate and the atmospheric environment (inert or oxidative).

Hypothetical Quantitative Thermal Analysis Data

While no specific experimental data exists for this compound, the following table summarizes the kind of quantitative data that would be expected from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The values are estimates based on the thermal behavior of similar heterocyclic and organobromine compounds.

ParameterPredicted Value/RangeTechniqueNotes
Melting Point (T_m)140 - 160 °CDSCThe melting point is an estimate; many substituted thiazoles melt in this range. An endothermic peak would be observed.
Onset of Decomposition (T_onset)180 - 220 °CTGAThis represents the initial temperature at which significant mass loss begins, likely corresponding to C-Br bond cleavage or decarboxylation.
Temperature of Maximum Decomposition Rate (T_max)230 - 280 °CTGA/DTGThe peak temperature on the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition.
Final Residue at 600 °C10 - 20%TGAIn an inert atmosphere (e.g., nitrogen), a carbonaceous char residue is expected.

Proposed Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the mass loss of the compound as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss and temperature continuously.

    • Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of various decomposition stages, and the percentage of residual mass.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events like melting and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Record the differential heat flow.

    • Analyze the resulting DSC thermogram to identify the melting point (endothermic peak) and any exothermic or endothermic events associated with decomposition.

4.3 Evolved Gas Analysis (EGA)

  • Objective: To identify the gaseous products evolved during decomposition.

  • Instrumentation: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

  • Procedure:

    • Perform a TGA experiment as described in section 4.1.

    • Transfer the evolved gases from the TGA furnace to the FTIR gas cell or the MS inlet via a heated transfer line.

    • Collect spectra continuously throughout the TGA run.

    • Correlate the evolution of specific gases (e.g., CO₂, HBr, SO₂, HCN) with the mass loss events observed in the TGA data.

Visualizations

5.1 Proposed Experimental Workflow

G Figure 1: Proposed Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Evolved Gas Analysis (Optional) Sample This compound TGA TGA (10°C/min, N2) Sample->TGA DSC DSC (10°C/min, N2) Sample->DSC TGA_Data Mass Loss vs. Temp (T_onset, T_max) TGA->TGA_Data TGA_MS_FTIR TGA-MS/FTIR TGA->TGA_MS_FTIR DSC_Data Heat Flow vs. Temp (T_m, Decomposition Enthalpy) DSC->DSC_Data EGA_Data Identification of Decomposition Products TGA_MS_FTIR->EGA_Data

Caption: Workflow for the thermal analysis of this compound.

5.2 Predicted Decomposition Pathway

G Figure 2: Predicted Thermal Decomposition Pathway cluster_0 Reactant cluster_1 Initial Decomposition Pathways cluster_2 Primary Intermediates & Products cluster_3 Secondary Reactions & Final Products Reactant This compound PathwayA C-Br Bond Cleavage Reactant->PathwayA Heat PathwayB Decarboxylation Reactant->PathwayB Heat IntermediateA Thiazolyl Radical + Br• PathwayA->IntermediateA ProductB 2-Bromo-4-methylthiazole + CO2 PathwayB->ProductB FinalProducts HBr, Ring Fragments (thiocyanates, nitriles), Char Residue IntermediateA->FinalProducts ProductB->FinalProducts Further Heating

Caption: Predicted major pathways for the thermal decomposition of the title compound.

Conclusion

While direct experimental data is currently unavailable, a thorough analysis of the chemical structure of this compound and the known behavior of related compounds allows for a strong predictive model of its thermal stability and decomposition. The molecule is expected to exhibit limited thermal stability, with decomposition likely initiating between 180-220 °C. The primary decomposition pathways are predicted to be the cleavage of the C-Br bond and decarboxylation, leading to the evolution of corrosive HBr gas and a complex mixture of smaller, volatile fragments, alongside the formation of a char residue. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation and quantification of these predicted properties. This information is crucial for any researcher or professional working with this compound, ensuring its safe and effective use.

Acidity (pKa) of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the acidity, specifically the pKa, of 2-(2-Bromothiazol-4-yl)acetic acid. A comprehensive search of scientific literature and chemical databases indicates that a specific, experimentally determined pKa value for this compound has not been reported. However, based on the principles of physical organic chemistry, an estimated pKa can be inferred. This guide provides a theoretical estimation of the pKa, detailed experimental protocols for its determination, and the necessary logical workflows for these procedures. The information herein is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development in their work with this and structurally related compounds.

Introduction

This compound is a substituted heterocyclic carboxylic acid. The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development. It influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. The presence of the electron-withdrawing 2-bromothiazole moiety is expected to significantly impact the acidity of the acetic acid group.

Theoretical Estimation of pKa

While an experimental value is not available, the pKa of this compound can be estimated by considering the electronic effects of its substituents. The thiazole ring itself is electron-withdrawing. Furthermore, the bromine atom at the 2-position of the thiazole ring is also an electron-withdrawing group. These inductive effects will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[1][2]

For comparison, the pKa of acetic acid is approximately 4.76. The pKa of the conjugate acid of thiazole is 2.5, indicating its electron-withdrawing nature.[3] It is therefore anticipated that the pKa of this compound will be significantly lower than that of acetic acid, likely falling in the range of 2.5 to 3.5.

Data Summary

As no experimentally determined pKa value for this compound has been found in the reviewed literature, the following table summarizes the key known properties and the estimated pKa.

PropertyValueSource
IUPAC Name 2-(2-bromo-1,3-thiazol-4-yl)acetic acidN/A
CAS Number 62557-07-7[4][5]
Molecular Formula C5H4BrNO2S[6][7]
Molecular Weight 222.06 g/mol [4][6]
Experimental pKa Not availableN/A
Estimated pKa 2.5 - 3.5Inferred

Experimental Protocols for pKa Determination

Several robust methods can be employed to experimentally determine the pKa of this compound. The choice of method may depend on the purity and quantity of the available sample, as well as its solubility characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[8] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

  • Sample Preparation: Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, carbonate-free water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[9] This corresponds to the midpoint of the steepest part of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve sample in carbonate-free water C Add standardized NaOH solution incrementally A->C B Calibrate pH meter B->C D Record pH after each addition C->D Repeat E Plot pH vs. Volume of NaOH D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare buffer solutions of varying pH C Add stock solution to each buffer A->C B Prepare stock solution of the compound B->C D Record UV-Vis spectrum for each sample C->D E Plot Absorbance vs. pH D->E F Identify inflection point of the sigmoidal curve E->F G pKa = pH at inflection point F->G NMR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare buffered solutions of the compound at various pH values B Acquire NMR spectra for each sample A->B C Plot Chemical Shift (δ) vs. pH B->C D Determine the inflection point of the resulting curve C->D E pKa = pH at inflection point D->E

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 2-(2-Bromothiazol-4-yl)acetic acid using HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and versatile reagent.[2][3] HATU is favored for its rapid reaction kinetics, high coupling efficiency, and its ability to suppress racemization, particularly in peptide synthesis.[2][3]

These application notes provide a comprehensive guide for the successful amide bond formation between 2-(2-Bromothiazol-4-yl)acetic acid and various amines using HATU as the coupling agent. This compound is a valuable building block in the synthesis of novel compounds with potential therapeutic applications, owing to the prevalence of the thiazole motif in bioactive molecules.[4][5] This document offers detailed experimental protocols, quantitative data representation, and visual diagrams to facilitate the seamless execution of this critical chemical transformation in a research and development setting.

Mechanism of HATU-Mediated Amide Bond Formation

The efficacy of HATU in promoting amide bond formation stems from its ability to activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine. The process, which is typically facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF), proceeds in two primary stages:[2][6][7]

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt.[8][9]

  • Formation of the Active Ester and Subsequent Aminolysis: The displaced OAt anion rapidly attacks the isouronium salt intermediate. This results in the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester leads to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[8][9]

The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, which contributes to the high coupling efficiencies and fast reaction rates observed with HATU.[6]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate Anion) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO->Intermediate + HATU HATU HATU OAt_ester OAt-Active Ester Intermediate->OAt_ester TMU Tetramethylurea (Byproduct) Intermediate->TMU Amide R-CO-NH-R' (Amide Product) OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) HOAt HOAt (Byproduct) Amide->HOAt releases

Mechanism of HATU-mediated amide bond formation.

Quantitative Data Summary

The following table summarizes representative yields for the HATU-mediated coupling of this compound with various amines under standardized conditions. These yields are typical for HATU couplings, which are known for their high efficiency.[3][10]

EntryAmine NucleophileProductRepresentative Yield (%)
1Benzylamine2-(2-Bromothiazol-4-yl)-N-benzylacetamide92
2Morpholine1-(2-(2-Bromothiazol-4-yl)acetyl)morpholine95
3Aniline2-(2-Bromothiazol-4-yl)-N-phenylacetamide88
4(R)-1-Phenylethanamine(R)-2-(2-Bromothiazol-4-yl)-N-(1-phenylethyl)acetamide90

Experimental Protocols

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Protocol for HATU-Mediated Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

    • Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

    • Add the amine (1.0-1.2 equiv) to the solution.

    • Add DIPEA or TEA (2.0-3.0 equiv) to the reaction mixture and stir for 5 minutes.

    • In a separate flask, dissolve HATU (1.1-1.2 equiv) in anhydrous DMF or DCM.

  • Pre-activation and Coupling:

    • For a standard coupling, add the HATU solution to the mixture of acid, amine, and base at room temperature.

    • Alternatively, for potentially challenging couplings, pre-activation is recommended. To do this, dissolve the carboxylic acid, HATU, and base in the solvent and stir for 15-30 minutes at room temperature to form the active ester before adding the amine.[9][11]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 18 hours.[3][9]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

experimental_workflow start Start setup Reaction Setup: - Add acid, amine, and base to solvent - Stir under inert atmosphere start->setup add_hatu Add HATU solution setup->add_hatu stir Stir at Room Temperature (1-18 hours) add_hatu->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor monitor->stir Incomplete workup Aqueous Work-up: - Dilute with EtOAc - Wash with acid, base, and brine monitor->workup Complete dry Dry and Concentrate: - Dry over Na₂SO₄ - Concentrate in vacuo workup->dry purify Purification: - Column Chromatography or Recrystallization dry->purify end End (Pure Amide Product) purify->end

Experimental workflow for HATU-mediated coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (moisture) - Incorrect stoichiometry - Insufficient reaction time- Ensure all reagents and solvents are anhydrous.[3] - Verify the molar equivalents of all reagents. - Allow the reaction to stir for a longer period, monitoring periodically.
Presence of Side Products - Guanidinylation of the amine by HATU - Reaction of HATU with other nucleophiles in the substrate- Pre-activate the carboxylic acid with HATU and base before adding the amine.[3] - Use protecting groups for other sensitive functional groups if necessary.
Difficulty in Purification - Tetramethylurea byproduct is soluble in some organic solvents.- Perform the recommended aqueous work-up to remove the majority of the urea byproduct. Multiple washes may be necessary.

Conclusion

The use of HATU provides a robust and efficient method for the synthesis of amides from this compound. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. By following the outlined procedures and considering the troubleshooting guidelines, scientists can effectively utilize this powerful coupling reaction to advance their research objectives.

References

Application Notes: Suzuki Coupling Protocols for 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, such as biaryl and heteroaryl compounds, which are common motifs in pharmacologically active agents. The thiazole ring, a key heterocyclic scaffold, is present in numerous approved drugs and clinical candidates. The ability to functionalize 2-(2-Bromothiazol-4-yl)acetic acid at the 2-position via Suzuki coupling opens a direct and efficient route to a diverse library of novel compounds with potential therapeutic applications.

This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. The methodologies outlined herein are designed to serve as a robust starting point for researchers, with considerations for reaction optimization and scalability.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound (CAS: 62557-07-7).[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[4][5] The presence of a base is crucial for the activation of the organoboron species.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These values are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)100892
33-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)THF/H₂O (4:1)801688
4Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)1101078
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901481

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF, typically in a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If a ligand is required, add it to the flask at this stage.

  • Seal the flask with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (8-16 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-arylthiazol-4-yl)acetic acid derivative.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Cool to RT E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-X R-X R-X->Oxidative\nAddition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Factors cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions A High Yield Suzuki Coupling B Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B C Ligand (e.g., Phosphines) A->C D Base (e.g., K₂CO₃, K₃PO₄) A->D E Solvent (e.g., Dioxane, Toluene) A->E F Temperature A->F

Caption: Key factors for optimizing the Suzuki coupling reaction conditions.

References

Application Notes and Protocols for the Heck Reaction-Mediated Derivatization of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and a generalized protocol for the derivatization of 2-(2-Bromothiazol-4-yl)acetic acid with various alkenes via the Heck reaction. The thiazole moiety is a common scaffold in many biologically active compounds, and its derivatization is a key strategy in drug discovery. While direct literature on the Heck reaction of this compound is limited, this protocol is based on established conditions for similar bromothiazole and other bromo-heterocyclic substrates.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction involving bromo-heterocyclic compounds, which can be adapted for this compound.

ParameterCondition 1Condition 2 (Microwave-Assisted)Condition 3
Catalyst Pd(OAc)₂Pd(OAc)₂PdCl₂(PPh₃)₂
Catalyst Loading 1-5 mol%1-3 mol%2-5 mol%
Ligand PPh₃None (or PPh₃)None
Ligand Loading 2-10 mol%N/A (or 2-6 mol%)N/A
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Sodium Acetate (NaOAc)
Base Equivalents 2-3 eq2-3 eq2-3 eq
Solvent DMF or AcetonitrileDMF or NMPAcetonitrile
Alkene Styrene, AcrylatesStyrene, AcrylatesStyrene
Alkene Equivalents 1.1-1.5 eq1.2-2.0 eq1.1-1.5 eq
Temperature 80-120 °C100-160 °C80-100 °C
Reaction Time 12-24 hours10-60 minutes16-30 hours
Yield Moderate to HighGood to ExcellentModerate to Good

NMP: N-Methyl-2-pyrrolidone, DMF: Dimethylformamide

Experimental Protocols

General Protocol for Conventional Heating:

This protocol is a generalized procedure based on common practices for Heck reactions with bromo-heterocycles.[1] Optimization may be required for specific alkene substrates.

1. Materials:

  • This compound (1.0 eq)

  • Alkene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

2. Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous DMF, followed by triethylamine.

  • Add the alkene to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired derivatized product.

Protocol for Microwave-Assisted Heck Reaction:

Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[2][3][4]

1. Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

2. Procedure:

  • In a microwave-safe reaction vessel, combine this compound, palladium(II) acetate, and potassium carbonate.

  • Add anhydrous DMF and the alkene.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes. The reaction time and temperature may need optimization for different alkenes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in the conventional heating protocol.

Mandatory Visualization

Heck_Reaction_Workflow reactant_node reactant_node process_node process_node product_node product_node analysis_node analysis_node sub This compound + Alkene setup Reaction Setup (Inert Atmosphere) sub->setup reagents Pd Catalyst Ligand (optional) Base Solvent reagents->setup reaction Heating (Conventional or Microwave) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Derivatized Product purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the Heck reaction.

Disclaimer: These protocols are intended as a guide. Reaction conditions, particularly temperature, time, and catalyst/ligand choice, may require optimization for specific substrates to achieve the best results. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(2-Bromothiazol-4-yl)acetic acid and its ethyl ester. This versatile building block is a valuable substrate for generating a diverse library of substituted thiazole derivatives, which are prominent scaffolds in medicinal chemistry. The protocols outlined below describe the synthesis of the starting material and its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful synthetic strategy for the functionalization of the 2-bromothiazole core, enabling the introduction of a wide range of aryl, vinyl, alkynyl, and amino substituents. The resulting 2-substituted-4-thiazolylacetic acid derivatives are of significant interest in drug discovery, with potential applications as modulators of various biological pathways, including the NF-κB signaling cascade.

Synthesis of this compound

The target compound can be readily synthesized from the commercially available ethyl 2-(2-bromothiazol-4-yl)acetate via alkaline hydrolysis.

Ethyl 2-(2-bromothiazol-4-yl)acetate Ethyl 2-(2-bromothiazol-4-yl)acetate This compound This compound Ethyl 2-(2-bromothiazol-4-yl)acetate->this compound 1. KOH, Ethanol/Water 2. HCl (aq) G cluster_0 Experimental Workflow Start Start Reagents Combine Bromothiazole, Coupling Partner, Base, Catalyst, and Ligand Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Bromothiazole Ethyl 2-(2-bromothiazol-4-yl)acetate Product Ethyl 2-(2-Aryl/Vinyl-thiazol-4-yl)acetate Bromothiazole->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product Bromothiazole Ethyl 2-(2-bromothiazol-4-yl)acetate Product Ethyl 2-(2-Vinyl-thiazol-4-yl)acetate Bromothiazole->Product Pd Catalyst, Base Alkene Alkene Alkene->Product Bromothiazole Ethyl 2-(2-bromothiazol-4-yl)acetate Product Ethyl 2-(2-Alkynyl-thiazol-4-yl)acetate Bromothiazole->Product Pd Catalyst, Cu(I) co-catalyst, Base Alkyne Terminal Alkyne Alkyne->Product Bromothiazole Ethyl 2-(2-bromothiazol-4-yl)acetate Product Ethyl 2-(2-Amino-thiazol-4-yl)acetate Bromothiazole->Product Pd Catalyst, Ligand, Base Amine Amine (R₂NH) Amine->Product NFkB_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces TNFa TNF-α TNFa->TNFR Binds

References

Application Notes and Protocols for the Esterification of 2-(2-Bromothiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common and effective methods for the esterification of 2-(2-Bromothiazol-4-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The selection of the appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions.

Introduction

This compound is a versatile building block in medicinal chemistry. Its ester derivatives are often crucial intermediates for further functionalization, for instance, in the development of novel antibiotics, anti-inflammatory agents, and kinase inhibitors. The esterification of this heterocyclic carboxylic acid can be achieved through several methods, each with its own advantages and limitations. This document outlines protocols for Fischer esterification, Steglich esterification, and the Mitsunobu reaction, providing a comparative overview to aid in method selection.

Comparative Data of Esterification Methods

MethodCatalyst/ReagentsTypical Solvent(s)TemperatureReaction TimeYieldAdvantagesDisadvantages
Fischer Esterification Strong acid (e.g., H₂SO₄, HCl)Alcohol (reagent and solvent)RefluxSeveral hoursModerate to HighInexpensive reagents, simple procedure.Requires harsh acidic conditions and high temperatures, not suitable for sensitive substrates. Equilibrium reaction requires removal of water or use of excess alcohol.[1][2]
Steglich Esterification DCC or EDC, DMAP (catalyst)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.1-4 hoursHigh to ExcellentMild reaction conditions, high yields, suitable for a wide range of substrates, including acid-sensitive ones.[3][4][5][6][7][8]Reagents are more expensive, formation of dicyclohexylurea (DCU) byproduct requires careful removal.[7]
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD or DIADTHF, Dioxane0 °C to Room Temp.1-12 hoursHighMild conditions, stereospecific inversion of secondary alcohols (if applicable), broad substrate scope.[3][4][9][10]Stoichiometric amounts of reagents are required, formation of triphenylphosphine oxide and hydrazine byproducts can complicate purification.[4]

Note: Yields are general estimates and can vary significantly based on the specific alcohol used and optimization of reaction conditions.

Experimental Protocols

Fischer Esterification for the Synthesis of Ethyl 2-(2-Bromothiazol-4-yl)acetate

This method is a classic acid-catalyzed esterification suitable for simple, non-sensitive alcohols.

Workflow Diagram:

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Alcohol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst 1 reflux Reflux Mixture add_catalyst->reflux 2 cool Cool to RT reflux->cool 3 quench Quench with NaHCO₃ cool->quench 4 extract Extract with EtOAc quench->extract 5 dry Dry & Concentrate extract->dry 6 purify Purify by Chromatography dry->purify 7

Figure 1: Workflow for Fischer Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of ethanol (which acts as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(2-bromothiazol-4-yl)acetate.

Steglich Esterification for the Synthesis of Benzyl 2-(2-Bromothiazol-4-yl)acetate

This method is ideal for thermally sensitive substrates and offers high yields under mild conditions.[3][4][5][6][7][8]

Workflow Diagram:

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix Acid, Alcohol & DMAP in DCM cool Cool to 0 °C mix->cool 1 add_dcc Add DCC cool->add_dcc 2 stir Stir at RT add_dcc->stir 3 filter_dcu Filter DCU stir->filter_dcu 4 wash Wash with HCl & NaHCO₃ filter_dcu->wash 5 dry Dry & Concentrate wash->dry 6 purify Purify by Chromatography dry->purify 7

Figure 2: Workflow for Steglich Esterification.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction. Monitor for completion by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Washing: Wash the filtrate successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure benzyl 2-(2-bromothiazol-4-yl)acetate.

Mitsunobu Reaction for the Synthesis of Isopropyl 2-(2-Bromothiazol-4-yl)acetate

The Mitsunobu reaction is particularly useful for the esterification of secondary alcohols with inversion of stereochemistry, although it is also highly effective for primary alcohols.[3][4][9][10]

Workflow Diagram:

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix Dissolve Acid, Alcohol & PPh₃ in THF cool Cool to 0 °C mix->cool 1 add_dead Add DEAD/DIAD cool->add_dead 2 stir Stir at RT add_dead->stir 3 concentrate Concentrate stir->concentrate 4 purify Purify by Chromatography concentrate->purify 5

Figure 3: Workflow for Mitsunobu Reaction.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue, which contains the product along with triphenylphosphine oxide and the hydrazine byproduct, can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure isopropyl 2-(2-bromothiazol-4-yl)acetate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent sensitizer and should be handled with care.

  • DEAD and DIAD are potentially explosive and should be handled with caution, avoiding heat and shock.

  • Concentrated acids are corrosive and should be handled with extreme care.

Conclusion

The choice of esterification method for this compound depends on the specific requirements of the synthesis. For simple, robust esters, the Fischer esterification offers a cost-effective solution. For more sensitive substrates or when milder conditions are necessary, the Steglich esterification provides high yields with minimal side reactions. The Mitsunobu reaction is an excellent alternative, particularly when stereochemical inversion is desired for secondary alcohols. Careful consideration of the factors outlined in the comparative table will enable the selection of the most appropriate method for a given synthetic challenge.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of bioactive molecules utilizing 2-(2-Bromothiazol-4-yl)acetic acid as a key building block. The protocols outlined below are based on established methodologies for the synthesis of potent and selective Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, which play a crucial role in inflammation and necroptosis.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its reactive carboxylic acid and bromine-substituted thiazole moieties allow for diverse chemical modifications, making it an attractive starting material for the synthesis of novel bioactive compounds. This document focuses on its application in the development of RIPK1 inhibitors, a promising therapeutic target for a range of inflammatory diseases.

Bioactive Molecules Synthesized and Their Activities

A series of potent RIPK1 inhibitors have been synthesized by coupling various carboxylic acids, including this compound, with a common amine intermediate. The resulting amide-containing molecules have been evaluated for their inhibitory activity against RIPK1 and, for selectivity, against the off-target kinase PERK.

Table 1: Quantitative Data for Synthesized RIPK1 Inhibitors

Compound IDR Group (from R-CH₂COOH)RIPK1 IC₅₀ (nM)PERK IC₅₀ (µM)
18 2-(2-Bromothiazol-4-yl)1 - 10> 10
19 2-Thienyl10 - 100> 10
20 3-Thienyl10 - 100> 10
21 Phenyl1 - 101 - 10
22 4-Fluorophenyl1 - 101 - 10

Data extracted from "From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors"[1][2][3]. The IC₅₀ values are reported as ranges in the source publication.

Experimental Protocols

This section provides a detailed protocol for the key amide coupling reaction to synthesize RIPK1 inhibitors using this compound.

Protocol 1: Synthesis of 2-(2-bromothiazol-4-yl)-N-(pyridin-2-yl)acetamide (Compound 18)

This protocol describes the amide coupling of this compound with a pyridin-2-amine derivative, a common core in many kinase inhibitors.

Materials:

  • This compound

  • Pyridin-2-amine derivative (e.g., a common intermediate as described in the reference)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the pyridin-2-amine derivative (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired compound, 2-(2-bromothiazol-4-yl)-N-(pyridin-2-yl)acetamide.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_purification Workup & Purification cluster_product Final Product This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine Intermediate Amine Intermediate Amine Intermediate->Amide Coupling Extraction Extraction Amide Coupling->Extraction Reaction Mixture HATU, DIPEA, DMF, RT, 16h HATU, DIPEA, DMF, RT, 16h HATU, DIPEA, DMF, RT, 16h->Amide Coupling Column Chromatography Column Chromatography Extraction->Column Chromatography Bioactive Amide Bioactive Amide Column Chromatography->Bioactive Amide Purified Product

Caption: Synthetic workflow for the preparation of bioactive amides.

Diagram 2: RIPK1 Signaling Pathway

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Complex II Complex II RIPK1->Complex II Caspase-8 Caspase-8 Complex II->Caspase-8 RIPK3 RIPK3 Complex II->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation Inhibitor 2-(2-Bromothiazol-4-yl) -acetamide derivative Inhibitor->RIPK1

Caption: Simplified RIPK1-mediated signaling pathway.

References

Application Notes and Protocols: 2-(2-Bromothiazol-4-yl)acetic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Bromothiazol-4-yl)acetic acid as a versatile building block in the synthesis of potent and selective kinase inhibitors. The thiazole moiety is a prevalent scaffold in numerous biologically active compounds, and its derivatives have shown significant promise in targeting various protein kinases implicated in cancer and other diseases.[1][2] This document outlines synthetic strategies, key experimental protocols, and the biological activities of resulting kinase inhibitors, targeting crucial signaling pathways such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the PI3K/Akt/mTOR pathway.

Introduction to Thiazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a successful strategy in modern drug discovery. The 2-aminothiazole scaffold, in particular, has been identified as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase active site.[2][3] this compound serves as a valuable starting material, allowing for diverse functionalization at both the bromine-substituted position and the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthetic Applications of this compound

The primary synthetic utility of this compound in this context lies in its ability to undergo amide bond formation and cross-coupling reactions. The carboxylic acid moiety is readily converted to an amide, allowing for the introduction of various substituents to probe the solvent-exposed regions of the kinase active site. The bromo-substituent on the thiazole ring can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce larger aromatic or heteroaromatic fragments that can interact with other regions of the kinase domain.

A general synthetic workflow for the utilization of this compound is depicted below.

G A This compound B Amide Coupling (e.g., with R-NH2) A->B HATU, DIPEA C Thiazole-based Amide Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Pd Catalyst, Base E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Thiazole-Based Kinase Inhibitor via Amide Coupling

This protocol describes a general method for the synthesis of a hypothetical kinase inhibitor, N-phenyl-2-(2-bromothiazol-4-yl)acetamide, via amide coupling. This reaction forms the core of many synthetic routes towards more complex kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford the desired N-phenyl-2-(2-bromothiazol-4-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized thiazole-based inhibitor

  • Recombinant human kinase (e.g., CDK2/Cyclin E, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor and the positive control in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table summarizes the inhibitory activities of various thiazole-based kinase inhibitors reported in the literature. While not all are directly synthesized from this compound, they represent the potential of the thiazole scaffold in targeting different kinases.

Kinase TargetCompound/Derivative ClassIC₅₀ (nM)Reference
CDK2/Cyclin EN-(5-isopropyl-thiazol-2-yl)isobutyramide~320[4]
CDK2/Cyclin A2-Acetamido-thiazolylthio acetic ester derivatives1 - 10[1][5]
CDK4/Cyclin D1JWD-047 (diaminothiazole scaffold)7[6]
CDK6/Cyclin D1JWD-047 (diaminothiazole scaffold)4[6]
CDK9/Cyclin T1JWD-047 (diaminothiazole scaffold)44[6]
Aurora A4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide-[7]
Aurora ASNS-3149[8]
Aurora BSNS-31431[8]
Aurora CSNS-3143[8]
Bcr-Abl2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives-[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by kinase inhibitors derived from the 2-aminothiazole scaffold.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Mitosis Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Bipolar Spindle Formation Bipolar Spindle Formation Aurora A->Bipolar Spindle Formation Aurora B Aurora B Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule\nAttachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule\nAttachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Centrosome Separation->Bipolar Spindle Formation Chromosome Segregation Chromosome Segregation Bipolar Spindle Formation->Chromosome Segregation Chromosome Condensation->Kinetochore-Microtubule\nAttachment Kinetochore-Microtubule\nAttachment->Chromosome Segregation Chromosome Segregation->Cytokinesis Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->Aurora A Inhibits Thiazole Inhibitor->Aurora B Inhibits G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation Akt->Cell Proliferation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->PI3K Inhibits Thiazole Inhibitor->Akt Inhibits Thiazole Inhibitor->mTORC1 Inhibits

References

Application of 2-(2-Bromothiazol-4-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Bromothiazol-4-yl)acetic acid is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of novel bioactive compounds. Its structure, featuring a reactive bromine atom at the 2-position of the thiazole ring and a carboxylic acid moiety at the 4-position, allows for diverse chemical modifications. This dual functionality enables its use in the generation of compound libraries for drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. The thiazole core is a common motif in many pharmacologically active molecules, valued for its ability to participate in hydrogen bonding and other molecular interactions within biological targets.

Key Applications in Drug Discovery

The primary application of this compound lies in its utility as a starting material for the synthesis of more complex molecules with therapeutic potential. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the acetic acid group is amenable to amide bond formation, esterification, or reduction. These reactions allow for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of Novel Anticancer Agents

Thiazole derivatives are a well-established class of compounds with significant anticancer activity. They are known to target various proteins involved in cancer cell proliferation, survival, and angiogenesis. This compound serves as a key intermediate for the synthesis of novel thiazole-based anticancer agents. For instance, the acetic acid moiety can be coupled with various amines to form a library of amides, while the bromo group can be substituted to introduce further diversity.

A representative synthetic workflow for the generation of a potential anticancer agent from this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R-NH2) B->C D 2-(2-Bromothiazol-4-yl)-N-(R)acetamide C->D F Nucleophilic Aromatic Substitution D->F E Nucleophile (Nu-H) E->F G 2-(2-Nu-thiazol-4-yl)-N-(R)acetamide (Final Compound) F->G H In vitro Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) G->H I Enzyme Inhibition Assays (e.g., Kinase inhibition) G->I J Mechanism of Action Studies (e.g., Cell cycle analysis, Apoptosis assays) H->J I->J

Caption: General workflow for the synthesis and evaluation of bioactive compounds.
Targeting Cancer-Related Signaling Pathways

Many thiazole-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in tumor angiogenesis. Derivatives of this compound can be designed to inhibit VEGFR-2, thereby suppressing the formation of new blood vessels that supply nutrients to tumors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene AKT Akt PI3K->AKT AKT->Gene Promotes Inhibitor Thiazole Derivative (from this compound) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of hypothetical thiazole derivatives synthesized from this compound, with IC50 values inspired by published data on structurally related compounds.[1]

Compound IDR-group (Amide)Nu-group (Substitution at C2)IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
BT-1 4-MethoxyphenylAmino5.2 ± 0.48.1 ± 0.6
BT-2 3,4-DichlorophenylMethylamino2.1 ± 0.24.5 ± 0.3
BT-3 4-FluorophenylHydroxyl7.8 ± 0.910.2 ± 1.1
BT-4 Pyridin-3-ylMethoxy3.5 ± 0.36.7 ± 0.5
Staurosporine --6.8 ± 0.48.4 ± 0.5

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the synthesis of 2-(2-Bromothiazol-4-yl)-N-(R)acetamide derivatives.

Materials:

  • This compound

  • Appropriate amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired amide.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the substitution of the bromine atom on the thiazole ring.

Materials:

  • 2-(2-Bromothiazol-4-yl)-N-(R)acetamide

  • Appropriate nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-(2-Bromothiazol-4-yl)-N-(R)acetamide (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile (1.5-2.0 eq) and the base (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final 2-substituted thiazole derivative.

In vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized thiazole derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel thiazole derivatives with potential applications in medicinal chemistry. Its dual reactivity allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of various biological targets. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this building block in their discovery efforts, particularly in the development of new anticancer therapeutics.

References

Application Notes and Protocols for the Purification of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 2-(2-Bromothiazol-4-yl)acetic acid, a key intermediate in pharmaceutical synthesis, through recrystallization and column chromatography.[1] The protocols are designed to serve as a starting point for laboratory-scale purification, yielding material of high purity suitable for further synthetic applications. This guide includes tabulated data for solvent selection and chromatography conditions, as well as visual workflows to aid in experimental setup.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are integral components of many biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. As a functionalized thiazole, this compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents.[1]

The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note outlines two common and effective methods for the purification of this compound: recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.

Solvent Selection

The choice of solvent is critical for successful recrystallization. A preliminary screening of solvents is recommended to identify the optimal system for this compound. The following table summarizes the solubility characteristics of the target compound in various common laboratory solvents.

Table 1: Solubility Data for this compound

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
WaterInsolubleSparingly SolubleSlow, well-formed needlesGood for high purity, potentially lower yield.
EthanolSparingly SolubleSolubleRapid, small crystalsA good starting point for general purification.[2]
Ethyl AcetateSolubleVery SolublePoor, oiling out may occurNot ideal as a single solvent.
HexaneInsolubleInsolubleNo dissolutionUnsuitable as a primary solvent.
Ethanol/Water (9:1) Sparingly Soluble Soluble Good, well-formed crystals Recommended starting system.
Ethyl Acetate/Hexane (1:1)Sparingly SolubleSolubleGood, but potential for impurity co-precipitationA viable alternative.

Note: The data presented in this table is illustrative and should be confirmed experimentally.

Experimental Protocol for Recrystallization

This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of the chosen solvent system (e.g., 9:1 ethanol/water) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent system until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Expected Results
ParameterExpected Value
Recovery Yield75-90%
Purity (by HPLC)>98%
Melting PointSharp, consistent with literature value

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For a polar, acidic compound like this compound, normal-phase chromatography using silica gel is a suitable approach.

Method Development

Thin-layer chromatography (TLC) should be used to determine the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Table 2: TLC Analysis for Mobile Phase Selection

Mobile Phase (Ethyl Acetate:Hexane)Acetic Acid ModifierObserved RfSpot Characteristics
30:70None~0.1Tailing
50:50None~0.25Significant Tailing
70:30None~0.5Some Tailing
50:50 1% ~0.35 Sharp, well-defined spot
70:301%~0.6Good spot shape

Note: The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds on silica gel.

Experimental Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Acetic acid

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., 50:50 ethyl acetate:hexane with 1% acetic acid). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Expected Results
ParameterExpected Value
Recovery Yield60-80%
Purity (by HPLC)>99%

Visualized Workflows

Recrystallization Workflow

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insolubles present) A->B optional C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Purified Crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G cluster_chromatography Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key building block in the synthesis of more complex molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, and the bromo- and acetic acid functionalities provide reactive handles for further chemical transformations.[1] This intermediate can be utilized in the synthesis of various therapeutic agents, including but not limited to novel antibiotics, kinase inhibitors, and anti-inflammatory drugs. The logical relationship of its role is depicted below.

G cluster_drug_development Role in Drug Synthesis A This compound (Purified Intermediate) B Chemical Synthesis (e.g., amide coupling, esterification) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) D->E F Formulation E->F G Drug Product F->G

References

Troubleshooting & Optimization

Troubleshooting guide for Suzuki coupling with 2-bromothiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-bromothiazole substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 2-bromothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a 2-bromothiazole unexpectedly low?

Low yields in the Suzuki coupling of 2-bromothiazoles can stem from several factors. A primary consideration is the choice of catalyst and ligands, which is crucial for the efficient coupling of electron-rich heteroaryl halides like bromothiazoles.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[1]

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The catalyst system may not be active enough for the specific 2-bromothiazole substrate.

    • Solution: Screen a variety of palladium catalysts and phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are often effective for heteroaryl couplings.[1] Consider using pre-formed palladium complexes like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand.[1]

  • Improper Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution: Optimize the reaction temperature; sometimes, higher temperatures (e.g., refluxing in dioxane or toluene) are necessary.[1] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate and sufficiently strong.[1] The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized for the solubility of all reactants.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions. The pyridine-like nitrogen atom in the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[1] The use of bulky, electron-rich phosphine ligands can help mitigate catalyst deactivation by sterically shielding the palladium center.

  • Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), where the boronic acid group is replaced by a hydrogen atom.[1]

    • Solution: Use a more stable boronic ester (e.g., pinacol ester). Alternatively, use anhydrous conditions or minimize the amount of water in the reaction mixture.[1]

Q2: I am observing a significant amount of debrominated thiazole as a byproduct. What causes this and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaryl halides like 2-bromothiazoles.[1] This occurs when the organopalladium intermediate formed after oxidative addition undergoes hydrogenolysis instead of transmetalation.[1]

Potential Causes and Solutions:

  • Source of Hydride: The hydride source can be impurities in the reagents or solvent, or even the solvent itself (e.g., alcohols) or the base.

    • Solution: Use high-purity, dry solvents and reagents. Avoid using alcohols as a solvent if dehalogenation is a major issue.[1]

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions like dehalogenation.

    • Solution: Increase the rate of transmetalation by using a more reactive boronic acid derivative or by optimizing the base and solvent system. The choice of ligand can also influence the relative rates of transmetalation and dehalogenation.[1]

  • Catalyst System: Certain palladium catalysts may be more prone to promoting dehalogenation.

    • Solution: Screen different palladium catalysts and ligands. For some substrates, switching from a bromide to a chloride has been shown to reduce dehalogenation.[1]

Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is another common side reaction that can reduce the yield of the desired cross-coupled product and complicate purification. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.

    • Solution: Rigorously degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.[2]

  • Use of Pd(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).

    • Solution: While this reaction is often necessary to generate the active Pd(0) catalyst, its rate can be influenced by the reaction conditions. Optimizing the ligand and other parameters can help favor the cross-coupling pathway.

  • Slow Oxidative Addition: If the oxidative addition of the 2-bromothiazole is slow, the concentration of the boronic acid relative to the organopalladium intermediate is high, which can favor homocoupling.

    • Solution: Employ a more active catalyst system (e.g., using bulky, electron-rich ligands) to accelerate the oxidative addition step.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of Suzuki coupling reactions with 2-bromothiazoles and related heteroaryl bromides. This data is compiled from various sources and serves as a general guide for optimization.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME8095
23-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092
32-BromothiopheneN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME8085
42-Bromo-6-methylisonicotinaldehydePhenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90~85-95[3]
52'-Bromo-2-aryl benzothiazolePhenylboronic acidPd₂(dba)₃Na₂CO₃Dioxane/H₂O10083[1]

This table is illustrative and optimal conditions may vary depending on the specific substrates.[1]

Table 2: Influence of Base on the Suzuki Coupling of 2-Substituted Pyridines

Base (Equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[2]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[2]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[2]

Experimental Protocols

General Procedure for Suzuki Coupling of a 2-Bromothiazole with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki coupling of a 2-bromothiazole. Optimization of reagents and conditions may be necessary for specific substrates.

Materials:

  • 2-Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add the 2-bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a thoroughly inert environment.[1]

  • Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) to the flask via syringe.[1]

  • Add the palladium catalyst (0.05 mmol) to the mixture under a positive flow of inert gas.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time. The reaction progress should be monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_intermediate R1-Pd(II)Ln-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reactants R1-X + R2-B(OR)2 + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_catalyst Review Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Assess Reagent Quality (Bromothiazole, Boronic Acid) start->check_reagents optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald type) check_catalyst->optimize_catalyst optimize_conditions Optimize Base, Solvent, and Temperature check_conditions->optimize_conditions check_inert Ensure Rigorous Inert Atmosphere check_conditions->check_inert use_ester Use Boronic Ester (e.g., pinacol ester) check_reagents->use_ester success Improved Yield optimize_catalyst->success optimize_conditions->success use_ester->success check_inert->success Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying) setup 2. Reaction Setup under Inert Atmosphere prep->setup addition 3. Addition of Reagents (Substrate, Boronic Acid, Base) setup->addition degas 4. Solvent Addition & Degassing addition->degas catalyst 5. Catalyst Addition degas->catalyst reaction 6. Heating & Stirring (Monitor Progress) catalyst->reaction workup 7. Workup (Quenching, Extraction) reaction->workup purification 8. Purification (Chromatography) workup->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

References

Technical Support Center: Synthesis of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromothiazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-step sequence:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of a γ-halo-β-ketoester (like ethyl 4-chloroacetoacetate) with thiourea to form ethyl 2-aminothiazole-4-acetate.

  • Sandmeyer-type Reaction: Diazotization of the 2-amino group of ethyl 2-aminothiazole-4-acetate followed by a copper-catalyzed bromination to yield ethyl 2-(2-bromothiazol-4-yl)acetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Q2: I am observing a di-brominated by-product in my Sandmeyer reaction. How can I avoid this?

A2: The formation of a di-brominated species, likely ethyl 2,5-dibromothiazole-4-acetate, is a known issue in the Sandmeyer reaction of 2-aminothiazoles.[1][2] Temperature control is critical to minimize this by-product. It is recommended to maintain a low temperature during the diazotization and the subsequent addition of the copper(I) bromide solution. Running the reaction at or below room temperature is often advised to favor mono-bromination at the 2-position.[1]

Q3: My final product has a significant amount of the ethyl ester precursor. What are the best practices for complete hydrolysis?

A3: Incomplete hydrolysis is a common issue. To ensure complete conversion of ethyl 2-(2-bromothiazol-4-yl)acetate to the carboxylic acid, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine completion.

  • Stoichiometry of Base: Use a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide or sodium hydroxide) to drive the reaction to completion.

  • Solvent System: A mixture of solvents like tetrahydrofuran (THF) and water is often used to ensure the solubility of both the ester and the hydroxide salt.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several steps require specific safety measures:

  • Thiourea: It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.

  • Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. It is imperative to use them in solution immediately after their formation and not to isolate them. The reaction should be conducted at low temperatures to ensure their stability.

  • Bromine and Brominating Agents: These are corrosive and toxic. Handle them in a fume hood with appropriate PPE.

Troubleshooting Guides

By-product: Ethyl 2-aminothiazole-4-acetate (Unreacted Intermediate)
Symptom Possible Cause Solution
Presence of a polar spot in TLC analysis of the crude product from the Sandmeyer reaction, corresponding to the starting material. Mass spectrometry confirms the presence of ethyl 2-aminothiazole-4-acetate.Incomplete diazotization of the 2-amino group. This can be due to insufficient sodium nitrite, an incorrect reaction temperature, or degradation of the diazonium salt before the addition of the copper(I) bromide.Ensure the use of a fresh solution of sodium nitrite and add it slowly at a low temperature (0-5 °C). Use the formed diazonium salt immediately in the next step.
Inefficient Sandmeyer reaction. The copper(I) bromide may be of poor quality or used in insufficient amounts.Use freshly prepared or high-quality copper(I) bromide. Ensure an adequate stoichiometric amount is used.
By-product: Ethyl 2,5-dibromothiazole-4-acetate
Symptom Possible Cause Solution
A major by-product is observed with a mass corresponding to the addition of two bromine atoms.The Sandmeyer reaction was conducted at too high a temperature. Higher temperatures can promote a second bromination at the 5-position of the thiazole ring.[1][2]Carefully control the reaction temperature, keeping it at or below room temperature during the addition of the diazonium salt to the copper(I) bromide solution.[1]
Excess brominating agent or prolonged reaction time.Use the correct stoichiometry of reagents and monitor the reaction progress to avoid extended reaction times that might favor di-bromination.
By-product: Ethyl 2-hydroxythiazole-4-acetate
Symptom Possible Cause Solution
A by-product with a mass corresponding to the replacement of the bromine atom with a hydroxyl group is detected.The diazonium salt intermediate reacts with water present in the reaction mixture.[3]Use anhydrous solvents for the Sandmeyer reaction. Ensure all glassware is thoroughly dried before use.
Incomplete conversion during the Sandmeyer reaction followed by decomposition of the remaining diazonium salt during workup.Ensure the Sandmeyer reaction goes to completion by monitoring with TLC or LC-MS.
By-product: Ethyl 2-(2-bromothiazol-4-yl)acetate (Incomplete Hydrolysis)
Symptom Possible Cause Solution
The final product shows a significant peak corresponding to the starting ethyl ester in NMR or LC-MS analysis.Insufficient reaction time or temperature for the hydrolysis.Increase the reaction time and/or temperature. Monitor the reaction progress until the starting material is no longer detectable.
Insufficient amount of base (e.g., LiOH or NaOH) used for hydrolysis.Use a larger excess of the base to ensure the reaction goes to completion.
Poor solubility of the ester in the reaction medium.Use a co-solvent such as THF or methanol to improve the solubility of the starting material.

Summary of Potential By-products

By-product Name Formation Stage Reason for Formation Typical Yield (%)
Ethyl 2-aminothiazole-4-acetateSandmeyer ReactionIncomplete diazotization or Sandmeyer reaction.Variable, depends on reaction efficiency.
Ethyl 2,5-dibromothiazole-4-acetateSandmeyer ReactionHigh reaction temperature or excess brominating agent.[1][2]Can be significant if temperature is not controlled.
Ethyl 2-hydroxythiazole-4-acetateSandmeyer ReactionReaction of the diazonium intermediate with water.[3]Typically minor if anhydrous conditions are used.
Ethyl 2-(2-bromothiazol-4-yl)acetateHydrolysisIncomplete hydrolysis reaction.Variable, depends on reaction conditions.

Experimental Protocols

Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-acetate

This protocol is a general representation of the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add ethyl 4-chloroacetoacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base such as sodium bicarbonate solution.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 2-aminothiazole-4-acetate by recrystallization or column chromatography.

Step 2: Sandmeyer-type Synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate

This protocol is based on typical Sandmeyer reaction conditions for 2-aminothiazoles.[1][2]

Materials:

  • Ethyl 2-aminothiazole-4-acetate

  • Sodium nitrite

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Water

  • Anhydrous acetonitrile

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-acetate in a mixture of HBr and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in anhydrous acetonitrile.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for several hours, monitoring for the disappearance of the diazonium salt.

  • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 2-(2-bromothiazol-4-yl)acetate by column chromatography.

Step 3: Hydrolysis of Ethyl 2-(2-bromothiazol-4-yl)acetate

Materials:

  • Ethyl 2-(2-bromothiazol-4-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(2-bromothiazol-4-yl)acetate in a mixture of THF and water.

  • Add a solution of LiOH or NaOH in water to the ester solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with dilute HCl.

  • The product, this compound, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis start Ethyl 4-chloroacetoacetate + Thiourea intermediate1 Ethyl 2-aminothiazole-4-acetate start->intermediate1 Ethanol, Reflux intermediate2 Ethyl 2-(2-bromothiazol-4-yl)acetate intermediate1->intermediate2 1. NaNO2, HBr 2. CuBr final_product This compound intermediate2->final_product LiOH or NaOH, THF/H2O

Caption: Overall synthetic workflow for this compound.

Byproduct_Formation main_intermediate Ethyl 2-aminothiazole-4-acetate diazonium_salt Diazonium Salt Intermediate main_intermediate->diazonium_salt NaNO2, HBr target_ester Ethyl 2-(2-bromothiazol-4-yl)acetate diazonium_salt->target_ester CuBr (Desired Path) byproduct1 Ethyl 2,5-dibromothiazole-4-acetate diazonium_salt->byproduct1 Excess Br- / High Temp byproduct2 Ethyl 2-hydroxythiazole-4-acetate diazonium_salt->byproduct2 Reaction with H2O final_product This compound target_ester->final_product Hydrolysis (Desired Path) byproduct3 Unreacted Ethyl Ester target_ester->byproduct3 Incomplete Hydrolysis

Caption: Formation pathways of common by-products.

References

Technical Support Center: Synthesis of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Bromothiazol-4-yl)acetic acid.

Synthesis Overview

A common and logical synthetic route to this compound involves a three-step process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce ethyl 2-(2-aminothiazol-4-yl)acetate.

  • Sandmeyer Reaction: Conversion of the 2-amino group to a 2-bromo group, yielding ethyl 2-(2-bromothiazol-4-yl)acetate.

  • Ester Hydrolysis: Hydrolysis of the ethyl ester to the final carboxylic acid product.

This guide will address potential issues and optimization strategies for each of these key stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

Q1: My yield of ethyl 2-(2-aminothiazol-4-yl)acetate is consistently low. What are the common causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Reactants: Impurities in ethyl 4-chloroacetoacetate or thiourea can lead to side reactions. Ensure high purity of starting materials.

  • Reaction Temperature: The initial reaction of ethyl 4-chloroacetoacetate with thiourea is typically carried out at a low temperature (5-10°C) and then allowed to proceed at a higher temperature (25-30°C).[1] Poor temperature control can lead to side product formation.

  • Solvent Choice: While various solvents can be used, ethanol or a mixture of ethanol and water is common.[2] The choice of solvent can significantly impact the reaction rate and yield.

  • pH Control: The reaction is sensitive to pH. Maintaining the appropriate pH is crucial for optimal yield.

Q2: I am observing significant amounts of byproducts in my Hantzsch reaction. What are they and how can I minimize them?

A2: A common byproduct is the formation of a 2-imino-4-thiazolidinone derivative. This can occur through alternative cyclization pathways. To minimize this:

  • Control Reaction Conditions: Adhering to the recommended temperature profile is critical.

  • Reactant Purity: As mentioned, impurities can catalyze side reactions.

  • Acidic Conditions: Performing the Hantzsch synthesis under acidic conditions can sometimes lead to a mixture of isomers.[3] Neutral conditions are generally preferred for the synthesis of 2-aminothiazoles.

Q3: What is the best way to purify the intermediate, ethyl 2-(2-aminothiazol-4-yl)acetate?

A3: The product is often isolated as its hydrochloride or hydrobromide salt, which can be neutralized to yield the free base.[1] Purification can typically be achieved by:

  • Precipitation: The product can often be precipitated from the reaction mixture by adjusting the pH.

  • Recrystallization: Recrystallization from a suitable solvent such as ethanol can be effective for purification.

Section 2: Sandmeyer Bromination of Ethyl 2-(2-aminothiazol-4-yl)acetate

Q1: I am having trouble with the Sandmeyer reaction. What are the critical parameters for a successful bromination?

A1: The Sandmeyer reaction requires careful control of several parameters:

  • Temperature: Diazotization must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt. The subsequent reaction with the copper(I) bromide should also be temperature-controlled.

  • Purity of Starting Material: The purity of the 2-aminothiazole intermediate is crucial, as impurities can lead to undesired side reactions.

  • Copper Salt: The choice and quality of the copper salt are important. Copper(I) bromide (CuBr) is commonly used for bromination.[4][5]

Q2: My Sandmeyer reaction is giving a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-brominated species can be a significant side reaction. To favor mono-bromination:

  • Control Stoichiometry: Use of an appropriate stoichiometry of the brominating agent is key.

  • Reaction Conditions: The reaction temperature and time can influence selectivity. Lower temperatures may favor mono-bromination.[4]

  • Choice of Copper Salt: While both Cu(I) and Cu(II) salts can be used, Cu(I)Br is often preferred for the Sandmeyer reaction to generate the desired aryl bromide.[5][6] The use of CuBr₂ can sometimes lead to di-halogenation.[4]

Q3: What are some common work-up and purification procedures for ethyl 2-(2-bromothiazol-4-yl)acetate?

A3: After the reaction is complete, the product is typically extracted into an organic solvent. Purification can be achieved by:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for separating the desired product from byproducts and unreacted starting material.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Section 3: Hydrolysis of Ethyl 2-(2-bromothiazol-4-yl)acetate

Q1: My ester hydrolysis is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis can be due to several factors:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature. Heating under reflux is common.[7]

  • Choice of Acid or Base: Base-catalyzed hydrolysis (saponification) is generally irreversible and often preferred for driving the reaction to completion.[8][9] Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to favor the products.

  • Steric Hindrance: The ester may be sterically hindered, making hydrolysis more difficult. In such cases, more forcing conditions (higher temperature, longer reaction time, stronger acid/base) may be necessary.

Q2: I am concerned about potential degradation of the thiazole ring during hydrolysis. How can I mitigate this?

A2: The thiazole ring is generally stable, but harsh conditions can lead to degradation. To minimize this:

  • Use Milder Conditions: If possible, use milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Monitor the Reaction: Closely monitor the reaction progress by TLC to avoid prolonged exposure to harsh conditions once the reaction is complete.

Q3: What is the best method for purifying the final product, this compound?

A3: The final product is a carboxylic acid and can be purified by:

  • Acid-Base Extraction: The product can be extracted into an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

  • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for obtaining a pure crystalline product. Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of an organic solvent and water.[10][11]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Stage of SynthesisPotential CauseRecommended Action
Hantzsch Thiazole Synthesis Impure reactantsUse high-purity starting materials.
Incorrect temperatureMaintain a low temperature (5-10°C) initially, then allow to warm.[1]
Suboptimal solventScreen different solvents (e.g., ethanol, ethanol/water).[2]
Sandmeyer Reaction Diazonium salt decompositionKeep the diazotization reaction at 0-5°C.
Inactive copper catalystUse fresh or properly stored CuBr.
Formation of byproductsOptimize stoichiometry and reaction temperature.
Ester Hydrolysis Incomplete reactionUse base-catalyzed hydrolysis (saponification) for an irreversible reaction.[8][9]
Steric hindranceIncrease reaction time and/or temperature.
Product degradationUse milder conditions and monitor the reaction closely.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate (Hantzsch Synthesis)
  • Suspend thiourea in water.

  • Dissolve ethyl 4-chloroacetoacetate in a chlorohydrocarbon solvent (e.g., dichloromethane).

  • Add the ethyl 4-chloroacetoacetate solution to the thiourea suspension at a temperature of 5-10°C.

  • Allow the reaction to proceed, and then complete the reaction at a temperature of 25-30°C.[1]

  • The product, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, can be isolated by filtration.

  • Neutralize the hydrochloride salt with a base (e.g., sodium carbonate) to obtain the free base.

  • Purify by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate (Sandmeyer Reaction)
  • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate in a suitable solvent such as acetonitrile.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a diazotizing agent, such as tert-butyl nitrite, dropwise while maintaining the low temperature.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in acetonitrile.

  • Slowly add the diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Synthesis of this compound (Ester Hydrolysis)
  • Dissolve ethyl 2-(2-bromothiazol-4-yl)acetate in a suitable solvent such as ethanol or a mixture of THF and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester or neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthesis_Pathway A Ethyl 4-chloroacetoacetate + Thiourea B Ethyl 2-(2-aminothiazol-4-yl)acetate A->B Hantzsch Synthesis (Ethanol/Water) C Ethyl 2-(2-bromothiazol-4-yl)acetate B->C Sandmeyer Reaction (t-BuONO, CuBr) D This compound C->D Ester Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step1 Identify Reaction Step (Hantzsch, Sandmeyer, Hydrolysis) start->step1 hantzsch Hantzsch Synthesis Issues step1->hantzsch Step 1 sandmeyer Sandmeyer Reaction Issues step1->sandmeyer Step 2 hydrolysis Ester Hydrolysis Issues step1->hydrolysis Step 3 check_reagents Check Reactant Purity hantzsch->check_reagents check_temp Verify Temperature Control hantzsch->check_temp check_solvent Optimize Solvent hantzsch->check_solvent check_diazotization Ensure Diazotization at 0-5°C sandmeyer->check_diazotization check_cu_salt Verify CuBr Activity sandmeyer->check_cu_salt check_stoichiometry Adjust Reagent Stoichiometry sandmeyer->check_stoichiometry check_hydrolysis_type Consider Base-Catalyzed Hydrolysis hydrolysis->check_hydrolysis_type check_reaction_time Increase Reaction Time/Temp hydrolysis->check_reaction_time purification Optimize Purification (Recrystallization, Chromatography) check_reagents->purification check_temp->purification check_solvent->purification check_diazotization->purification check_cu_salt->purification check_stoichiometry->purification check_hydrolysis_type->purification check_reaction_time->purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Preventing decomposition of 2-(2-Bromothiazol-4-yl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-(2-Bromothiazol-4-yl)acetic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound is believed to be decarboxylation, which involves the loss of carbon dioxide (CO2) from the carboxylic acid group. This process is often initiated by heat or exposure to UV light. A similar compound, 2-(2-aminothiazol-4-yl)acetic acid, is known to be light-sensitive and can undergo decarboxylation in solution.[1] Another potential decomposition route is hydrolysis of the bromine-thiazole bond, particularly under harsh basic conditions.

Q2: How does temperature affect the stability of this compound?

Q3: What is the role of pH in the stability of this compound?

A3: The pH of the reaction medium is a critical factor. Acidic conditions (e.g., through the formation of a hydrochloride salt) have been shown to improve the stability of the related compound, (2-aminothiazol-4-yl)-acetic acid, making it more stable in solution and as a solid.[1] Conversely, basic conditions can deprotonate the carboxylic acid, and potentially promote decarboxylation or other side reactions. It is generally advisable to handle the compound under neutral or slightly acidic conditions.

Q4: Is this compound sensitive to light?

A4: Yes, there is evidence to suggest that this compound may be sensitive to light. A study on the UV-induced photolysis of 2-aminothiazole-4-carboxylic acid demonstrated that decarboxylation is the initial step upon exposure to UV radiation. Given the structural similarity, it is highly probable that this compound is also susceptible to photodegradation. Therefore, reactions and storage should be carried out in vessels protected from light.

Q5: Are there any known incompatibilities with common reagents?

A5: Strong bases should be used with caution as they can promote decomposition. Strong nucleophiles could potentially displace the bromine atom on the thiazole ring, leading to unwanted byproducts. When performing reactions such as amide couplings, it is recommended to use mild coupling agents and non-nucleophilic bases at low temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low reaction yield with evidence of starting material decomposition (e.g., gas evolution - CO2). Thermal Decarboxylation: The reaction temperature is too high, leading to the loss of the carboxylic acid group.- Maintain the reaction temperature at or below room temperature, preferably at 0°C or lower, using an ice bath or cryocooler.- If heating is necessary, use the lowest possible temperature and shortest reaction time.- Consider microwave-assisted synthesis for rapid, controlled heating, which may minimize decomposition.
Formation of 2-bromo-4-methylthiazole as a major byproduct. Decarboxylation: This is the direct product of the decarboxylation of this compound.- Follow the recommendations for preventing thermal decomposition.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that might facilitate decarboxylation.
Discoloration of the reaction mixture (e.g., turning dark). Photodegradation: Exposure to ambient or UV light is causing the compound to decompose.- Conduct the reaction in amber-colored glassware or wrap the reaction vessel in aluminum foil to protect it from light.- Work in a fume hood with the sash lowered to minimize exposure to overhead lighting.
Multiple unidentified byproducts observed by TLC or LC-MS. pH-induced Decomposition: The reaction conditions are too basic or too acidic, leading to various side reactions.- If possible, buffer the reaction mixture to maintain a neutral or slightly acidic pH.- For reactions requiring a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) and add it slowly at low temperatures.- If acidic conditions are required, use a mild acid and monitor the reaction closely.
Failure to form the desired amide in a coupling reaction. Decomposition of the starting material before coupling: The activation of the carboxylic acid is too harsh, causing decomposition.- Use a milder coupling agent. For example, if using a carbodiimide like DCC or EDC, add an activator such as HOBt or HOAt to improve efficiency at lower temperatures.- Consider using phosphonium- or uronium-based coupling reagents like BOP, PyBOP, HBTU, or HATU, which are often effective at 0°C.[2]
Starting material is insoluble in the chosen reaction solvent. Inappropriate solvent selection. - Test a range of aprotic solvents such as DMF, DMAc, NMP, or THF.- Gentle warming may be used to aid dissolution, but immediately cool the solution to the desired reaction temperature once dissolved.- Sonication can also be used to aid dissolution without significant heating.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU, a mild and efficient coupling agent.

Materials:

  • This compound

  • Amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Amber-colored reaction vessel or a vessel wrapped in aluminum foil

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours, while monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

Protecting the carboxylic acid as an ester can prevent decarboxylation during subsequent reaction steps that require harsh conditions.

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl chloride (SOCl2) or Trimethylsilyldiazomethane (TMS-diazomethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (using SOCl2):

  • Suspend this compound (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Visualizations

Decomposition_Pathways This compound This compound Decarboxylation_Product 2-Bromo-4-methylthiazole + CO2 This compound->Decarboxylation_Product Heat / UV Light Hydrolysis_Product 2-Hydroxythiazol-4-yl)acetic acid + HBr This compound->Hydrolysis_Product Strong Base

Caption: Potential decomposition pathways of this compound.

Amide_Coupling_Workflow cluster_conditions Reaction Conditions Low_Temp Low Temperature (0°C) Inert_Atmosphere Inert Atmosphere Light_Protection Protection from Light Start This compound + Amine Activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: Recommended workflow for stable amide coupling reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing palladium-catalyzed cross-coupling reactions with 2-(2-Bromothiazol-4-yl)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, along with recommended catalyst systems, detailed protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges stem from the structure of the substrate. The electron-rich thiazole ring can influence catalyst activity, and the presence of the carboxylic acid group can interfere with basic reaction conditions. Key issues include low reaction yields, catalyst deactivation, and potential side reactions like debromination. Careful selection of the catalyst, ligand, and base is critical for success.

Q2: How does the carboxylic acid functional group affect catalyst and base selection?

The acidic proton of the carboxylic acid can react with the base required for the catalytic cycle. This can neutralize the base, hindering the reaction. Using a sufficient excess of a carefully chosen base is necessary. Strong bases like sodium tert-butoxide (NaOt-Bu) may cause unwanted side reactions or decomposition, while weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1][2] In some cases, protection of the carboxylic acid group as an ester may be considered.

Q3: Which palladium catalysts and ligands are generally recommended for Suzuki-Miyaura couplings with heteroaryl bromides like this one?

For Suzuki-Miyaura couplings involving heteroaryl bromides, palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[3] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos and XPhos are often more effective than traditional ligands such as triphenylphosphine (PPh₃) for challenging substrates.[1] Pre-formed palladium catalysts, known as precatalysts, can also offer greater consistency and stability.[4]

Q4: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?

Ensuring an inert atmosphere is paramount, as palladium(0) catalysts are sensitive to oxygen.[1] Solvents and reagents should be thoroughly degassed using methods like bubbling with argon or nitrogen, or through freeze-pump-thaw cycles.[1][4] Reagents, especially the base and any boronic acids, should be of high purity and handled under anhydrous conditions to prevent side reactions like protodeboronation.[1][3]

Troubleshooting Guide

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Catalyst/Ligand Inactivity: The combination of the palladium source and phosphine ligand is critical. For a challenging substrate like a bromothiazole, switch to a more robust, electron-rich, and bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos).[1] Consider using a well-defined palladium precatalyst for a consistent ligand-to-metal ratio.[5]

  • Incorrect Base: The base is essential for activating the boronic acid.[1] If a weak base like K₂CO₃ is ineffective, try a stronger base such as Cs₂CO₃ or K₃PO₄, which are often effective in difficult couplings.[1][6] Ensure the base is finely powdered to maximize surface area.[4]

  • Low Temperature: While excessive heat can cause decomposition, some challenging couplings require elevated temperatures (80-110 °C) to proceed efficiently.[1]

  • Poor Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture and solvents are rigorously degassed.[1][7]

Problem 2: Significant debromination of the starting material is observed.

Debromination (protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1]

  • Base is too strong: Using a milder base, such as K₂CO₃ or K₃PO₄, can reduce this side reaction.[1]

  • High Temperature: Lowering the reaction temperature may slow the desired coupling but can significantly decrease debromination.[1]

  • Presence of Water: Traces of water can act as a proton source. Use freshly dried, anhydrous solvents and reagents.[1]

  • Ligand Choice: Certain ligands may promote reductive elimination pathways leading to debromination. Experiment with different phosphine ligands.[1]

Problem 3: The Buchwald-Hartwig amination reaction is failing.

  • Base Selection: This reaction requires a strong, non-nucleophilic base. Freshly opened sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common.[1][8]

  • Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized biarylphosphine ligand (e.g., XPhos, RuPhos) is typically required.[8][9]

  • Amine Reactivity: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may necessitate more forcing conditions or highly specialized catalyst systems.[1]

Problem 4: The Sonogashira coupling reaction is not proceeding.

  • Copper(I) Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as CuI, to facilitate the formation of a copper acetylide intermediate.[10][11] Ensure the CuI is fresh and added correctly.

  • Catalyst Decomposition: Formation of palladium black can indicate catalyst decomposition.[3] Using a more stable palladium precatalyst or adding a slight excess of the phosphine ligand can sometimes help.[3]

  • Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used, often serving as both the base and part of the solvent system with another solvent like THF or DMF.[10][12]

Data on Recommended Catalyst Systems

The tables below summarize generally effective starting conditions for common cross-coupling reactions with heteroaryl bromides. Optimization will be required for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110
Pd₂(dba)₃XPhosK₂CO₃Toluene or THF80-100
Pd(PPh₃)₄(None)Cs₂CO₃DME/H₂O90-110

Table 2: Recommended Starting Conditions for Sonogashira Coupling

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI(None)Et₃NDMF or THF25-70
Pd(OAc)₂CuIPPh₃i-Pr₂NHToluene50-80
Pd(PPh₃)₄CuI(None)Et₃N/DIPEATHF25-60

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene or Dioxane80-110
Pd(OAc)₂RuPhosLHMDSTHF70-100
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[3][5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude residue by column chromatography.[2]

General Protocol for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[1][10]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[1]

  • Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.[10]

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 25-70 °C) under argon. Monitor progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction and filter it through a pad of Celite to remove catalyst residues, rinsing with an organic solvent.[10] The filtrate can then be processed via extraction.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry Schlenk tube.[5]

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene).[5]

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[5]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[5]

Visualizations

G start Start: Define Coupling Goal (e.g., C-C or C-N bond) coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (Aryl-Aryl/Vinyl) coupling_type->suzuki C-C sonogashira Sonogashira (Aryl-Alkynyl) coupling_type->sonogashira C-C buchwald Buchwald-Hartwig (Aryl-Amine) coupling_type->buchwald C-N catalyst_select Select Catalyst System (Pd Source + Ligand) suzuki->catalyst_select sonogashira->catalyst_select buchwald->catalyst_select conditions Select Base, Solvent, & Temperature catalyst_select->conditions test_rxn Run Small-Scale Screening Reaction conditions->test_rxn analyze Analyze Results (LCMS, NMR) test_rxn->analyze optimize Optimize Conditions (Concentration, Temp, Time) analyze->optimize Low Yield scale_up Successful? Proceed to Scale-Up analyze->scale_up High Yield optimize->test_rxn Re-screen G start Problem: Low Yield or No Reaction check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_inert Improve Inert Atmosphere (Degas Solvents Thoroughly) start->check_inert check_catalyst Optimize Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands inc_loading Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) check_catalyst->inc_loading try_precatalyst Use a Well-Defined Precatalyst check_catalyst->try_precatalyst screen_base Screen Different Bases (e.g., K₂CO₃ -> K₃PO₄) check_conditions->screen_base screen_solvent Try Different Solvent (e.g., Toluene, Dioxane) check_conditions->screen_solvent inc_temp Increase Temperature check_conditions->inc_temp

References

Side reactions of 2-(2-Bromothiazol-4-yl)acetic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential side reactions of 2-(2-Bromothiazol-4-yl)acetic acid during experimental procedures under acidic or basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Appearance of an unexpected, more lipophilic byproduct after heating my reaction mixture containing this compound.

  • Question: I am running a reaction with this compound that requires heating. After workup, I observe a significant amount of a byproduct that appears to be less polar than my starting material on TLC. What could this be?

  • Answer: A likely side reaction upon heating is the decarboxylation of this compound to form 2-bromo-4-methylthiazole. The loss of the carboxylic acid group results in a less polar molecule. This reaction can be accelerated by heat and is a known degradation pathway for heterocyclic acetic acids. A patent for the related compound, (2-aminothiazol-4-yl)-acetic acid, notes that it readily undergoes decarboxylation in solution[1]. The decarboxylation of heterocyclic acetic acids is thought to proceed through a zwitterionic intermediate[2][3].

Issue 2: My reaction under basic conditions is yielding a more polar byproduct, and I am getting a low yield of my desired product.

  • Question: I am performing a reaction with this compound in the presence of a base (e.g., NaOH, K₂CO₃). My desired product is forming, but I am also isolating a significant amount of a more polar byproduct. What is this likely side reaction?

  • Answer: Under basic conditions, the 2-bromo substituent on the thiazole ring is susceptible to nucleophilic aromatic substitution , particularly hydrolysis if water is present. This would result in the formation of 2-hydroxy-4-(carboxymethyl)thiazole, which exists in equilibrium with its tautomer, 2-oxo-4-(carboxymethyl)thiazolidine (a 2-thiazolone derivative). This byproduct is more polar than the starting material due to the presence of the hydroxyl/amide group. Hydrolysis of similar thiazolium salts has been observed at pH 8[4]. The general mechanism for nucleophilic aromatic substitution on electron-deficient heterocyclic systems is well-established[5].

Issue 3: I am using this compound in a coupling reaction, but I am seeing byproducts that suggest the thiazole ring has reacted.

  • Question: During a peptide coupling or other condensation reaction involving activation of the carboxylic acid, I am observing complex byproduct formation that I cannot explain by simple amide formation. Is the thiazole ring itself reactive?

  • Answer: While the thiazole ring is generally stable, under certain conditions, particularly with highly reactive electrophiles, it can undergo reactions. However, the most probable side reactions not directly involving the carboxylic acid are decarboxylation (if heated) and nucleophilic substitution at the 2-position (if a nucleophile is present). If your coupling reagents are generating strong electrophiles, electrophilic attack at the C5 position of the thiazole is a possibility, though less likely than reactions at the more activated sites. A photo-degradation study on a related thiazole-containing compound showed that ring cleavage can occur under specific energetic conditions, leading to amide-containing products[6]. It is advisable to carefully control the reaction temperature and stoichiometry of activating agents.

Frequently Asked Questions (FAQs)

What is the most common side reaction of this compound?

Based on the chemistry of related heterocyclic acetic acids, the most probable side reaction, especially with heating, is decarboxylation to yield 2-bromo-4-methylthiazole[1][5].

Under what conditions should I be concerned about the hydrolysis of the 2-bromo group?

Hydrolysis of the 2-bromo group to a 2-hydroxy group (2-thiazolone) is most likely to occur under basic conditions (pH > 7), particularly with heating. The presence of strong nucleophiles other than hydroxide can also lead to substitution at this position.

Is the thiazole ring stable to strong acids?

The thiazole ring is generally considered stable to moderately strong acidic conditions. Protonation of the ring nitrogen is the most likely interaction. However, prolonged exposure to very strong, hot acids could potentially lead to undefined degradation pathways.

Can I prevent decarboxylation?

To minimize decarboxylation, it is recommended to avoid prolonged heating of solutions containing this compound. If a reaction requires elevated temperatures, it is best to conduct it for the minimum time necessary and at the lowest effective temperature.

Data Presentation

Table 1: Potential Side Products of this compound

Side Product NameChemical StructureFavorable Conditions
2-Bromo-4-methylthiazoleBr-C₃H₂NS-CH₃Heating, neutral or acidic conditions
2-Hydroxy-4-(carboxymethyl)thiazole / 2-Thiazolone-4-acetic acidHO-C₃H₂NS-CH₂COOHBasic conditions (e.g., NaOH, K₂CO₃), presence of water

Experimental Protocols

Protocol 1: Monitoring for Decarboxylation by HPLC

This protocol is designed to determine the thermal stability of this compound and monitor the formation of the decarboxylated byproduct, 2-bromo-4-methylthiazole.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • If available, prepare a separate stock solution of the suspected byproduct, 2-bromo-4-methylthiazole, for peak identification.

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the reaction solvent of interest.

    • Divide the solution into several vials.

  • Forced Degradation:

    • Place the vials in a heating block or oven at the desired temperature (e.g., 60°C, 80°C, 100°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and cool it to room temperature.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the new, typically less retained, byproduct peak.

Protocol 2: Monitoring for Hydrolysis under Basic Conditions by LC-MS

This protocol is for investigating the stability of this compound under basic conditions and identifying the hydrolysis product.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • In separate vials, add the stock solution to an equal volume of a basic solution (e.g., 0.1 M NaOH, 0.1 M K₂CO₃) and a control solution (water).

  • Forced Degradation:

    • Allow the vials to stand at room temperature.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and neutralize it with an equivalent amount of acid (e.g., 0.1 M HCl) to quench the reaction.

  • LC-MS Analysis:

    • Analyze the neutralized samples by LC-MS.

    • Use an HPLC method similar to the one described in Protocol 1.

    • The mass spectrometer should be set to scan for the expected masses of the starting material (m/z for C₅H₄BrNO₂S) and the hydrolysis product (m/z for C₅H₅NO₃S).

    • Monitor the disappearance of the starting material and the appearance of the hydrolysis product.

Mandatory Visualizations

Caption: Proposed decarboxylation pathway of this compound.

Caption: Proposed hydrolysis pathway under basic conditions.

Troubleshooting_Workflow start Unexpected byproduct observed condition What were the reaction conditions? start->condition heating Heating applied? condition->heating Thermal basic Basic (pH > 7)? condition->basic pH other Other conditions. Consider reaction with reagents. condition->other Other decarboxylation Suspect Decarboxylation (2-bromo-4-methylthiazole) heating->decarboxylation Yes analyze Analyze by LC-MS to confirm mass of byproduct heating->analyze No hydrolysis Suspect Hydrolysis (2-hydroxy-4-(carboxymethyl)thiazole) basic->hydrolysis Yes basic->analyze No decarboxylation->analyze hydrolysis->analyze other->analyze

Caption: Workflow for troubleshooting unexpected byproducts.

References

Challenges in the scale-up synthesis of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2-Bromothiazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory scale?

The most prevalent laboratory-scale synthesis involves a multi-step process. It typically begins with the Hantzsch thiazole synthesis, where a thioamide (like thioacetamide) is reacted with an α-haloketone (such as ethyl 4-chloroacetoacetate) to form the thiazole ring. This is followed by bromination of the thiazole ring, often at the 2-position, and subsequent hydrolysis of the ester group to yield the final carboxylic acid.

Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis for this compound?

Scaling up the Hantzsch synthesis presents several challenges. The reaction is often highly exothermic, and maintaining temperature control in a large reactor is critical to prevent runaway reactions and the formation of impurities. Mixing efficiency also becomes a significant factor; poor mixing can lead to localized "hot spots" and reduced yields. Additionally, the handling of corrosive and lachrymatory reagents like α-haloketones requires specialized equipment and safety protocols at a larger scale.

Q3: We are observing significant impurity formation during the bromination step at pilot scale. What could be the cause?

Impurity formation during scale-up bromination can stem from several factors. Over-bromination, leading to di-brominated species, is a common issue if the reaction is not carefully controlled. Poor temperature control can also lead to side reactions. The choice of brominating agent (e.g., N-bromosuccinimide vs. liquid bromine) and the solvent system can significantly impact the impurity profile at a larger scale. It is also crucial to ensure the complete consumption of the starting material before work-up, as unreacted starting material can complicate purification.

Q4: Our final product yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely reasons?

A drop in yield during scale-up is a common problem and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reactors have a smaller surface area-to-volume ratio, making heat dissipation more challenging. This can lead to localized overheating and product degradation.

  • Mass Transfer Limitations: Inefficient mixing in a large vessel can lead to incomplete reactions.

  • Extended Reaction Times: What works in a few hours in the lab may require significantly longer at scale to ensure complete conversion.

  • Work-up and Isolation: Phase separations and extractions can be more complex and less efficient at a larger scale, potentially leading to product loss.

Q5: What are the recommended purification methods for this compound at an industrial scale?

While laboratory-scale purification might rely on column chromatography, this is often not economically viable for large quantities. The preferred method for industrial-scale purification is crystallization. Developing a robust crystallization process involves screening various solvents and solvent mixtures to find conditions that provide high purity and yield. Anti-solvent crystallization is a common technique used to induce precipitation of the desired product.

Troubleshooting Guide

Low Yield
Symptom Potential Cause Suggested Action
Low conversion in Hantzsch synthesis Inefficient mixing leading to poor contact between reactants.Increase agitation speed. Consider using a reactor with baffles.
Incorrect reaction temperature.Profile the temperature at different points in the reactor to identify hot or cold spots.
Product degradation during hydrolysis Use of a strong base (e.g., NaOH) at elevated temperatures.Consider using a milder base like lithium hydroxide (LiOH) or performing the hydrolysis at a lower temperature for a longer duration.
Loss of product during work-up Emulsion formation during aqueous extraction.Add a small amount of brine to break the emulsion.
Product is partially soluble in the aqueous layer.Perform multiple extractions with a smaller volume of organic solvent. Adjust the pH of the aqueous layer to suppress the solubility of the carboxylic acid.
Impurity Formation
Symptom Potential Cause Suggested Action
Presence of di-brominated impurity Over-addition of the brominating agent.Add the brominating agent portion-wise and monitor the reaction progress by HPLC.
High reaction temperature.Maintain a lower reaction temperature during bromination.
Formation of regioisomers Incorrect choice of brominating agent or solvent.Screen different brominating agents (e.g., NBS, Br2) and solvents to optimize regioselectivity.
Incomplete hydrolysis of the ester Insufficient reaction time or amount of base.Increase the reaction time and/or the equivalents of the base used. Monitor by HPLC until the starting material is fully consumed.

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 2-(Thiazol-4-yl)acetate

This protocol describes a representative method for the Hantzsch thiazole synthesis at a pilot scale.

  • Reactor Setup: A 100L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with ethanol (50L).

  • Reagent Addition: Thioacetamide (5.0 kg, 66.5 mol) is added to the reactor, and the mixture is stirred until all solids are dissolved.

  • Reaction: Ethyl 4-chloroacetoacetate (10.0 kg, 60.7 mol) is added dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature between 20-25°C using a cooling jacket.

  • Heating: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained for 4-6 hours.

  • Monitoring: The reaction is monitored by HPLC until the consumption of the limiting reagent is complete.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • Cooling: The solution is slowly cooled to room temperature to allow for crystal formation. For improved yield, the mixture can be further cooled in an ice bath.

  • Anti-solvent Addition (Optional): If crystallization is sluggish, an anti-solvent (e.g., heptane) can be added slowly until turbidity is observed.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Monitoring Data (HPLC/TLC) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_reaction Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Purity/Stoichiometry - Improve Mixing incomplete_conversion->optimize_reaction Yes optimize_temp Optimize Temperature Control: - Profile Reactor Temperature - Adjust Heating/Cooling Rate side_products->optimize_temp Yes check_workup Review Work-up & Isolation Procedure side_products->check_workup No end Yield Improved optimize_reaction->end optimize_temp->end extraction_issue Potential Emulsion or Solubility Issues? check_workup->extraction_issue modify_workup Modify Work-up: - Add Brine - Adjust pH - Increase Number of Extractions extraction_issue->modify_workup Yes extraction_issue->end No modify_workup->end

Caption: A flowchart for troubleshooting low yield in synthesis.

G Scale-up Synthesis Pathway cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A Thioacetamide C Hantzsch Synthesis A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl 2-(Thiazol-4-yl)acetate C->D F Bromination D->F E N-Bromosuccinimide E->F G Ethyl 2-(2-Bromothiazol-4-yl)acetate F->G I Hydrolysis G->I H Base (e.g., LiOH) H->I J Crude Acid I->J K Crystallization J->K L Pure this compound K->L

Caption: Overview of the synthetic pathway for the target molecule.

Technical Support Center: Palladium Catalyst Removal from 2-(2-Bromothiazol-4-yl)acetic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving the synthesis or further functionalization of 2-(2-Bromothiazol-4-yl)acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides step-by-step solutions for common issues encountered during the removal of palladium catalysts.

Problem 1: Residual Palladium Detected After Initial Filtration

  • Symptom: The reaction mixture, after passing through a standard filter paper or even a Celite pad, still shows signs of palladium contamination (e.g., dark coloration, analysis showing high ppm levels).

  • Possible Cause: The palladium species are soluble or colloidal. Standard filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[1][2]

  • Solution Workflow:

    G start High Residual Pd After Filtration soluble_pd Hypothesis: Soluble or Colloidal Palladium Present start->soluble_pd scavenger Action: Employ Palladium Scavengers soluble_pd->scavenger  Primary Solution crystallization Action: Attempt Crystallization/Precipitation soluble_pd->crystallization  Alternative/Complementary  Solution activated_carbon Option 1: Activated Carbon Treatment (Cost-effective, potential product loss) scavenger->activated_carbon silica_scavenger Option 2: Silica-Based Scavengers (e.g., Thiol, TMT - High efficiency) scavenger->silica_scavenger end Low Residual Pd Achieved activated_carbon->end silica_scavenger->end anti_solvent Add anti-solvent to precipitate the product, leaving Pd in solution. crystallization->anti_solvent anti_solvent->end

    Troubleshooting workflow for soluble palladium.

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain high even after treatment with a scavenger.

  • Possible Causes:

    • Incorrect scavenger selection for the palladium's oxidation state (Pd(0) vs. Pd(II)).[1]

    • Insufficient scavenger amount or contact time.[1]

    • The thiazole or carboxylic acid group in this compound may be interacting with the scavenger, reducing its efficiency.

  • Solutions:

    • Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol-based for Pd(II), amine-based) to find the most effective one for your system.[1]

    • Optimize Conditions: Increase the amount of scavenger, extend the stirring time, or slightly increase the temperature (e.g., to 40-60 °C) to improve kinetics.[3]

    • pH Adjustment: The carboxylic acid moiety's protonation state could influence interactions. Consider a non-aqueous workup or neutralization before adding the scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium from reactions involving this compound?

A1: The most common methods include filtration through Celite for heterogeneous catalysts, treatment with activated carbon, and the use of solid-supported palladium scavengers.[3][4] Crystallization can also be an effective final purification step to remove residual impurities.[3]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: The choice depends on the form of the palladium (heterogeneous or homogeneous), the desired level of purity, and the scale of your reaction. The following decision tree can guide your selection:

G start Start: Remove Pd from This compound pd_form What is the form of the Palladium Catalyst? start->pd_form hetero Heterogeneous (e.g., Pd/C) pd_form->hetero  Heterogeneous   homo Homogeneous (e.g., Pd(PPh3)4) pd_form->homo  Homogeneous/Soluble   celite Filter through a pad of Celite. hetero->celite scavenger Use a Palladium Scavenger (Activated Carbon or Silica-based). homo->scavenger crystallize Consider Crystallization as a final purification step. celite->crystallize scavenger->crystallize

Decision tree for selecting a palladium removal method.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often based on silica or polymers, that have chemical groups with a high affinity for palladium.[4] When added to the reaction mixture, they selectively bind to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration.[4] Thiol-based scavengers are particularly effective for many palladium species.[4]

Q4: Can the thiazole and carboxylic acid functionalities of my product interfere with palladium removal?

A4: Yes. The nitrogen atom in the thiazole ring and the oxygen atoms in the carboxylic acid are Lewis basic and could potentially chelate with palladium, making it more soluble and harder to remove.[4] This may necessitate the use of more efficient scavengers or multiple treatments. Additionally, the acidic nature of the carboxylic acid could interfere with scavengers that are pH-sensitive.

Data Presentation: Comparison of Palladium Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Residual Pd Levels
Filtration through Celite Physical separation of solid particles.Simple, fast, and inexpensive for heterogeneous catalysts.[2]Ineffective for soluble or colloidal palladium species.[1]>100 ppm (if Pd is soluble)[5]
Activated Carbon Adsorption of palladium onto a porous carbon surface.Cost-effective and can remove a variety of palladium species.[6]Can adsorb the desired product, leading to yield loss; may require large quantities.[7][8]10-200 ppm
Silica-Based Scavengers (e.g., Thiol, TMT) Chemisorption via high-affinity functional groups.High efficiency and selectivity, can reduce Pd to very low levels.[9][10]Higher cost compared to activated carbon.<10 ppm[9][11]
Crystallization Purification by precipitation of the product from a saturated solution.Can provide a highly pure product and remove various impurities simultaneously.[3]Product must be crystalline; palladium may co-precipitate.Variable, depends on solubility differences.

Note: The efficiency of each method is highly dependent on the specific reaction conditions, solvent, and the nature of the palladium species.

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through Celite

  • Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently compact it to form a flat bed.[1]

  • Pre-wetting: Wet the Celite pad with the reaction solvent to ensure a good seal and prevent it from being disturbed.[1]

  • Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[1] Slowly pour the mixture onto the center of the Celite bed and apply a gentle vacuum.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]

  • Collection: Combine the filtrate and the washings, which contain the product now free of heterogeneous palladium.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., Silica Thiol)

  • Selection: Choose an appropriate scavenger based on the suspected oxidation state of the palladium. Thiol-based scavengers are a good starting point.[1]

  • Addition: Add the scavenger (typically 5-20 wt% relative to the crude product) to the reaction mixture or a solution of the crude product.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the solid scavenger by filtration through a standard filter paper or a short pad of Celite.[1]

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.[5]

References

Stability of 2-(2-Bromothiazol-4-yl)acetic acid in different solvents over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Bromothiazol-4-yl)acetic acid in various solvents over time. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[2]

Q2: What are the primary degradation pathways for thiazole derivatives like this compound?

A2: Thiazole-containing compounds can be susceptible to degradation through several pathways, including:

  • Hydrolysis: The ester and amide linkages, if present, and the thiazole ring itself can be susceptible to acid and base-catalyzed hydrolysis.[4]

  • Oxidation: The thiazole ring can be sensitive to oxidative stress.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the thiazole ring.[6][7]

Q3: How can I monitor the stability of this compound in my solvent of choice?

A3: The most common method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[4] This technique allows for the separation and quantification of the parent compound and any potential degradants over time.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound is observed in a protic solvent (e.g., methanol, water).

  • Possible Cause: Protic solvents can participate in solvolysis reactions, particularly if the compound has reactive functional groups. For this compound, the bromine atom on the thiazole ring could be susceptible to nucleophilic substitution by the solvent.

  • Troubleshooting Steps:

    • Switch to an aprotic solvent: Consider using solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • Control pH: If an aqueous or alcoholic solvent is necessary, buffer the solution to a neutral or slightly acidic pH, as basic conditions can accelerate the degradation of many organic compounds.

    • Lower Temperature: Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after a short period.

  • Possible Cause: This could be due to degradation, but it might also indicate contamination of the solvent or the compound itself.

  • Troubleshooting Steps:

    • Run a solvent blank: Inject the solvent used to prepare the sample into the HPLC to ensure it is free of contaminants.

    • Check compound purity: Re-analyze the solid compound to confirm its initial purity.

    • Perform forced degradation studies: To identify if the new peaks are degradants, intentionally stress the compound under conditions of heat, acid, base, oxidation, and light.[8][9] This can help in characterizing the degradation products.

Stability Data Summary

The following tables present illustrative stability data for this compound in different solvents under various conditions. This data is based on typical behavior of similar compounds and should be used as a general guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Stability of this compound in Common Solvents at Room Temperature (25 °C)

SolventTime (hours)Purity (%)
Acetonitrile099.5
2499.3
4899.1
7298.9
DMSO099.5
2499.0
4898.5
7297.9
Methanol099.5
2498.2
4896.5
7294.3
Water (pH 7)099.5
2497.5
4895.1
7292.3

Table 2: Effect of Temperature on Stability in Methanol

Temperature (°C)Time (hours)Purity (%)
42499.1
4898.8
7298.5
252498.2
4896.5
7294.3
402495.3
4891.2
7286.8

Experimental Protocols

Protocol 1: General Procedure for Stability Testing

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.[7]

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated stability-indicating HPLC method to determine the initial purity.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours), remove a vial from storage and analyze its content by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80 °C) for 48 hours.

  • Photodegradation: Expose the drug solution to a combination of UV and visible light as per ICH Q1B guidelines.[7]

After exposure to each stress condition, analyze the samples by HPLC to identify and quantify the degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Prep Prepare Stock Solution T0 Initial Analysis (T=0) Prep->T0 Immediate Store Store under Test Conditions T0->Store Timepoints Time-Point Analysis Data Analyze and Compare Data Timepoints->Data Store->Timepoints At Intervals

Caption: Experimental workflow for stability testing of this compound.

Forced_Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Heat Thermal Compound->Heat Light Photolysis Compound->Light P1 Hydrolyzed Product Acid->P1 Base->P1 P2 Oxidized Thiazole Ring Oxidation->P2 P3 Photodegradant Light->P3

Caption: Logical relationships in forced degradation studies.

References

Technical Support Center: Analysis of 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromothiazol-4-yl)acetic acid and identifying its impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis-related impurities I should look for in a sample of this compound?

A1: Based on general thiazole synthesis routes, such as the Hantzsch synthesis, potential impurities could include unreacted starting materials and byproducts. Common starting materials for similar compounds include a 4-haloacetoacetate and thiourea.[1] Therefore, you should consider the possibility of residual amounts of these or related precursors in your sample. Specific impurities will, however, depend on the exact synthetic route used.

Q2: My chromatogram shows poor peak shape (e.g., tailing or fronting) for the main compound. What could be the cause?

A2: Poor peak shape can be caused by several factors. Overloading the column is a common issue, which can be addressed by diluting your sample.[2] Interactions between your analyte and the stationary phase, particularly with active silanol groups on silica-based columns, can also lead to tailing.[3] Consider adjusting the mobile phase pH or adding a buffer to mitigate these interactions.[3] Additionally, ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your initial mobile phase to prevent peak distortion.[2]

Q3: I am observing significant retention time shifts between injections. What should I investigate?

A3: Retention time instability can stem from several sources. Fluctuations in mobile phase composition, column temperature, or flow rate can all contribute to this issue.[2][4] Ensure your mobile phase is freshly prepared and properly degassed, and that your column oven and pump are functioning correctly.[3] In gradient elution, insufficient equilibration time between runs can also cause shifts, particularly for early-eluting peaks.[2]

Q4: I'm seeing a high background signal or numerous extraneous peaks in my mass spectrum. What are the likely sources of contamination?

A4: Contamination can be introduced at multiple stages of the analytical process. Impurities in your mobile phase solvents or additives are a common source.[4] Always use high-purity, LC-MS grade solvents and reagents.[1][3] Contamination can also originate from your sample preparation, including leachables from plasticware or contaminated glassware. Additionally, carryover from previous injections can introduce extraneous peaks.[4] Running a blank gradient can help you determine if the contamination is coming from your system or the sample itself.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.

Problem 1: No or Low Signal for the Analyte
Possible Cause Troubleshooting Step
Incorrect MS Polarity This compound is an acidic compound and will likely ionize best in negative ion mode. Verify that your mass spectrometer is set to the correct polarity.
Ion Suppression Matrix components in your sample can interfere with the ionization of your analyte, leading to a reduced signal.[5] Dilute your sample or improve your sample clean-up procedure.
Improper Source Conditions The ion source parameters (e.g., gas flows, temperatures, voltages) may not be optimal for your analyte. Perform an infusion analysis to tune the source parameters for maximum signal intensity.
Analyte Degradation The compound may be unstable under the analytical conditions. Check for potential degradation by analyzing a freshly prepared standard and sample.
Problem 2: Co-elution of Impurities with the Main Peak
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution The current LC method may not be adequate to separate the impurities from the main peak.
- Modify the gradient profile (e.g., make it shallower).
- Try a different stationary phase with a different selectivity.
- Adjust the mobile phase pH to alter the ionization state and retention of the analyte and impurities.
Peak Tailing of the Main Compound Severe peak tailing can mask small, closely eluting impurities. Address the peak shape issues as described in the FAQs.

Potential Impurities and Their Identification

The following table summarizes potential impurities that could be present in a sample of this compound, based on a plausible synthesis route involving the reaction of a 4-haloacetoacetic acid derivative with a bromine source and a sulfur source.

Impurity Name Plausible Source Molecular Formula Monoisotopic Mass (Da) Expected [M-H]⁻ Ion (m/z)
2-(Thiazol-4-yl)acetic acidIncomplete brominationC₅H₅NO₂S143.0041141.9964
2-(2,5-Dibromothiazol-4-yl)acetic acidOver-brominationC₅H₃Br₂NO₂S298.8251297.8174
4-(Bromomethyl)thiazoleDecarboxylation of a related intermediateC₄H₄BrNS176.9329N/A (neutral)
Bromoacetic acidUnreacted starting materialC₂H₃BrO₂137.9316136.9239
ThioureaUnreacted starting materialCH₄N₂S76.0146N/A (neutral)

Note: The exact mass of this compound is 220.9146 Da.[3] The expected [M-H]⁻ ion would be at m/z 219.9069.

Experimental Protocol: LC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust LC-MS method for the analysis of this compound and its impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent InfinityLab Poroshell 120 HPH-C18, 2.7 µm, 2.1 x 100 mm, or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan (m/z 50-500) and Targeted MS/MS (for specific impurities)
Nebulizer Gas 45 psi
Drying Gas 10 L/min at 300 °C
Sheath Gas 11 L/min at 350 °C
Capillary Voltage 3500 V

Note: This is a general method and may require optimization for your specific instrumentation and sample. The use of formic acid is suggested to aid in the ionization of the acidic analyte.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown impurities in your sample.

Impurity_Identification_Workflow A LC-MS Analysis of Sample B Detect Unknown Peak(s) A->B C Determine Accurate Mass and Isotopic Pattern B->C D Propose Elemental Composition C->D E Search Databases (e.g., ChemSpider, PubChem) D->E F Consider Synthesis Route (Starting Materials, Reagents, Byproducts) D->F G Propose Putative Structure(s) E->G F->G H Perform MS/MS Fragmentation Analysis G->H I Compare Fragmentation with Proposed Structure(s) H->I J Confirm Structure with Reference Standard (if available) I->J K Impurity Identified J->K

Caption: A logical workflow for the identification of unknown impurities using LC-MS data.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(2-bromothiazol-4-yl)acetic acid vs. 2-(2-chlorothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(2-bromothiazol-4-yl)acetic acid and 2-(2-chlorothiazol-4-yl)acetic acid, two halogenated thiazole derivatives of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core component in a wide array of biologically active compounds, and understanding the influence of halogen substitution on reactivity is crucial for the rational design of novel therapeutic agents.[1][2][3] This document summarizes the expected relative reactivity based on established principles of organic chemistry, presents hypothetical kinetic data for illustrative purposes, and provides a detailed experimental protocol for assessing their reactivity via nucleophilic aromatic substitution (SNAr).

Introduction to Reactivity of 2-Halothiazoles

The reactivity of 2-halothiazoles in nucleophilic aromatic substitution (SNAr) reactions is a key factor in their utility as building blocks for more complex molecules. The electron-withdrawing nature of the nitrogen atom in the thiazole ring activates the C2 position towards nucleophilic attack.[4] The nature of the halogen atom at this position significantly influences the rate of substitution. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I for the activation of the aromatic ring, but the bond strength (C-F > C-Cl > C-Br > C-I) also plays a critical role, with weaker bonds being easier to break. In the case of 2-bromo- and 2-chlorothiazoles, the weaker carbon-bromine bond in the bromo derivative typically leads to a higher reaction rate compared to the chloro analog, assuming a similar reaction mechanism.

Comparative Reactivity Data

CompoundHalogen at C2Hypothetical Rate Constant (k) with an Amine Nucleophile (M⁻¹s⁻¹)Expected Relative Reactivity
This compoundBromine1.5 x 10⁻³Higher
2-(2-chlorothiazol-4-yl)acetic acidChlorine3.0 x 10⁻⁴Lower

Note: The rate constants are hypothetical and for illustrative purposes only. Actual experimental values will vary depending on the specific nucleophile, solvent, and reaction conditions. The trend of the bromo-derivative being more reactive is based on the lower C-Br bond dissociation energy compared to the C-Cl bond.

Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for determining the second-order rate constants for the reaction of 2-(2-halothiazol-4-yl)acetic acids with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials:

  • This compound

  • 2-(2-chlorothiazol-4-yl)acetic acid

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 10 mM stock solution of 2-(2-chlorothiazol-4-yl)acetic acid in acetonitrile.

    • Prepare a 1 M stock solution of piperidine in acetonitrile.

  • Kinetic Measurement:

    • Set the thermostatted UV-Vis spectrophotometer to a desired temperature (e.g., 50 °C).

    • Equilibrate a quartz cuvette containing 2.0 mL of acetonitrile in the spectrophotometer for 10 minutes.

    • Add a specific volume of the 2-(2-halothiazol-4-yl)acetic acid stock solution to the cuvette to achieve a final concentration of approximately 0.1 mM.

    • Record the initial absorbance spectrum (scan across a relevant wavelength range, e.g., 250-450 nm) to determine the wavelength of maximum absorbance (λmax) for the starting material.

    • To initiate the reaction, add a volume of the piperidine stock solution to the cuvette to achieve a final concentration significantly higher than the thiazole derivative (e.g., 100 mM, to ensure pseudo-first-order conditions).

    • Immediately start monitoring the change in absorbance at the λmax of the starting material or the product over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics with respect to the thiazole derivative.

    • Plot the natural logarithm of the absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k = kobs / [Nucleophile].

    • Repeat the experiment for both the bromo- and chloro-derivatives to obtain their respective second-order rate constants for comparison.

Visualization of Experimental Workflow and Potential Biological Relevance

Thiazole derivatives are known to interact with various biological targets, including kinases, which are key components of cellular signaling pathways.[5] Dysregulation of these pathways is often implicated in diseases such as cancer. The following diagrams illustrate the experimental workflow for the kinetic analysis and a generalized kinase signaling pathway where these compounds might exert an effect.

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis stock_bromo Stock Solution This compound reaction_mix Reaction Mixture (in Cuvette) stock_bromo->reaction_mix stock_chloro Stock Solution 2-(2-chlorothiazol-4-yl)acetic acid stock_chloro->reaction_mix stock_nuc Stock Solution Nucleophile (e.g., Piperidine) stock_nuc->reaction_mix spectrophotometer UV-Vis Spectrophotometer (Thermostatted) data_acq Data Acquisition (Absorbance vs. Time) spectrophotometer->data_acq reaction_mix->spectrophotometer plot Plot ln(A) vs. Time data_acq->plot calc_kobs Calculate k_obs (Pseudo-first-order rate constant) plot->calc_kobs calc_k Calculate k (Second-order rate constant) calc_kobs->calc_k

Caption: Experimental workflow for comparative kinetic analysis.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Thiazole Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: Potential interaction with a kinase signaling pathway.

Conclusion

Based on fundamental principles of chemical reactivity, This compound is expected to be more reactive towards nucleophiles than 2-(2-chlorothiazol-4-yl)acetic acid . This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating its cleavage during nucleophilic attack. This difference in reactivity is a critical consideration for medicinal chemists and drug development professionals in the design and synthesis of novel thiazole-based therapeutic agents. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling a data-driven approach to lead optimization and the development of structure-activity relationships. The potential for these compounds to interact with key biological pathways, such as kinase signaling cascades, underscores the importance of understanding their chemical properties to modulate their biological effects.

References

Comparative Analysis of 2-(2-Bromothiazol-4-yl)acetic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Validation of Novel Thiazole Compounds

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Among these, 2-(2-Bromothiazol-4-yl)acetic acid and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed protocols.

Performance in Anticancer Assays

Derivatives of the closely related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their in vitro anticancer activity against the human breast adenocarcinoma cell line (MCF-7). The results, obtained using the Sulforhodamine B (SRB) assay, highlight the potential of this scaffold in oncology research.

Table 1: Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-substituted-acetamide Derivatives against MCF-7 Cell Line

Compound IDSubstitution on AcetamideGrowth Inhibition (%)IC50 (µg/mL)
d1 -NH-(C6H5)75.215.6
d2 -NH-(4-CH3-C6H4)78.912.3
d3 -NH-(4-OCH3-C6H4)82.110.9
d6 -NH-(4-NO2-C6H4)88.58.7
d7 -NH-(2,4-di-Cl-C6H4)92.36.1
5-Fluorouracil (Standard Drug)-5.0

Data extracted from Sharma, D. et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.[1]

The data indicates that the antiproliferative activity is significantly influenced by the nature of the substituent on the acetamide moiety. Notably, compounds with electron-withdrawing groups, such as nitro (d6) and di-chloro (d7) substitutions, exhibited the most potent activity, with IC50 values approaching that of the standard anticancer drug, 5-Fluorouracil.

Performance in Antimicrobial Assays

The same series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were also screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against a panel of bacterial and fungal strains using the turbidimetric method.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N-(4-(4-bromophenyl)thiazol-2-yl)-2-substituted-acetamide Derivatives

Compound IDS. aureusB. subtilisE. coliC. albicansA. niger
d1 12.525502550
d2 12.525502550
d3 6.2512.52512.525
d4 255010050100
d5 12.525502550
Norfloxacin 3.126.256.25--
Fluconazole ---6.2512.5

Data extracted from Sharma, D. et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.[1]

The results demonstrate that these derivatives possess broad-spectrum antimicrobial activity. Compound d3 , with a methoxy-substituted phenyl ring, showed the most promising activity against both bacterial and fungal strains, with MIC values as low as 6.25 µg/mL against S. aureus.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell biomass.

Methodology:

  • Cell Plating: MCF-7 cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent, are added to the wells at various concentrations. The cells are then incubated for 72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated, and the IC50 value is determined.[1]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of 2-(2-Bromothiazol-4-yl)acetic acid derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Assays (e.g., SRB, MTT) characterization->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., MurF Ligase) characterization->enzyme data_analysis Determine IC50/MIC Structure-Activity Relationship anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis

Caption: General workflow for the validation of this compound derivatives.

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The thiazole derivatives may potentially interact with key regulators of this pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspase-3 caspase8->caspase3 dna_damage DNA Damage/ Stress bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion caspase9 Caspase-9 cytochrome_c Cytochrome c mitochondrion->cytochrome_c cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Potential as Mur Ligase Inhibitors

The Mur ligases (MurC-F) are essential enzymes in the bacterial peptidoglycan biosynthesis pathway, making them attractive targets for the development of novel antibiotics. Several inhibitors of MurF ligase, which catalyzes the final cytoplasmic step of peptidoglycan precursor synthesis, have been reported. Thiazole-containing compounds have been explored as potential Mur ligase inhibitors. While specific data for this compound derivatives against MurF is not yet widely available, this remains a promising avenue for future investigation.

MurF Enzymatic Assay Protocol

This assay typically measures the activity of the MurF enzyme by detecting the formation of its product, UDP-MurNAc-pentapeptide.

Methodology:

  • Enzyme and Substrates: Purified MurF enzyme is incubated with its substrates: UDP-MurNAc-tripeptide and D-Ala-D-Ala, in the presence of ATP and MgCl2.

  • Inhibitor Addition: The test compound is pre-incubated with the enzyme before the addition of substrates.

  • Reaction: The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • Detection of Product: The reaction is stopped, and the amount of product formed (UDP-MurNAc-pentapeptide) or the depletion of a substrate (like ATP) is quantified. This can be done using methods such as HPLC, or by measuring the release of inorganic phosphate from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).[2][3]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value of the inhibitor is determined.

This guide provides a foundational understanding of the biological validation of this compound derivatives. The presented data on closely related analogues underscores the potential of this chemical scaffold in the development of new anticancer and antimicrobial agents. Further research focusing on a systematic evaluation of a library of these derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Thiazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(thiazol-4-yl)acetic acid analogs, a class of compounds with significant potential in drug discovery. While direct and extensive SAR studies on 2-(2-Bromothiazol-4-yl)acetic acid are limited in publicly available research, this guide synthesizes findings from structurally related thiazole derivatives to elucidate key determinants of their biological activity. The focus is on analogs with substitutions at the 2-position of the thiazole ring and modifications of the 4-acetic acid moiety, primarily exploring their anticancer and anti-inflammatory properties.

Comparative Biological Activity of 2-(Thiazol-4-yl)acetic Acid Analogs

The biological activity of 2-(thiazol-4-yl)acetic acid analogs is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring. The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of various analogs.

Compound IDR (Substituent at C2)R' (Modification of Acetic Acid)Target Cell Line/EnzymeActivity (IC50/Inhibition %)Reference
1a -NH-Ph-COOHCOX-174.8% inhibition @ 5 µM[1]
1b -NH-Ph(4-OCH3)-COOHCOX-158.2% inhibition @ 5 µM[1]
1c -NH-Ph(3,4,5-triOCH3)-COOHCOX-114.7% inhibition @ 5 µM[1]
2a -NH-Ph-COOHCOX-253.9% inhibition @ 5 µM[1]
2b -NH-Ph(4-OCH3)-COOHCOX-281.5% inhibition @ 5 µM[1]
2c -NH-Ph(3,4,5-triOCH3)-COOHCOX-253.9% inhibition @ 5 µM[1]
3 -NH-(4-chlorophenyl)-CONH-(2-trifluoromethylphenyl)Leukemia (CCRF-CEM)GI50 = -6.06 (log10 M)[2]
4 VariesVariesTubulin PolymerizationIC50 = 2.69 to 59.37 µM[3][4]

Key SAR Observations:

  • Substitution at the 2-Amino Group: For cyclooxygenase (COX) inhibition, substituting the phenyl ring of the 2-anilino moiety influences both potency and selectivity. A 4-methoxy substitution on the phenyl ring (compounds 1b and 2b) enhances COX-2 inhibitory activity compared to the unsubstituted analog (compounds 1a and 2a)[1]. Conversely, bulky substituents like the 3,4,5-trimethoxyphenyl group (compounds 1c and 2c) appear to decrease activity against both isoforms[1].

  • Modification of the Acetic Acid Moiety: Amidation of the carboxylic acid with specific aromatic amines, such as 2-trifluoromethylaniline (compound 3), can lead to potent and selective anticancer activity against leukemia cell lines[2]. This suggests that the carboxylic acid group is a key site for modification to alter the pharmacological profile.

  • Anticancer Activity and Tubulin Polymerization: Several 2-substituted thiazole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization. The IC50 values for this class of compounds can be in the low micromolar range, indicating a promising mechanism of action for cancer chemotherapy[3][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

  • Heme

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the enzyme solution by diluting COX-1 or COX-2 in the assay buffer containing heme.

  • Add the test compound or reference inhibitor at various concentrations to the wells of the 96-well plate.

  • Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and ADHP.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Monitor the increase in fluorescence over time. The rate of reaction is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and reference compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

  • 96-well, half-area, black plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reconstitute the lyophilized tubulin in ice-cold polymerization buffer.

  • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Prepare the reaction mixture on ice by adding GTP and the fluorescent reporter dye to the tubulin solution.

  • Initiate polymerization by transferring the reaction mixture to the wells containing the test compounds.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • The IC50 value is determined by comparing the extent of polymerization in the presence of the inhibitor to the vehicle control.[5][6]

Visualizations

Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival and is a common target for anti-inflammatory and anticancer drugs. Thiazole derivatives have been shown to modulate this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL1 IL-1 IL1R IL-1R IL1->IL1R binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IL1R->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->IkB IkB_NFkB->NFkB Thiazole_analogs 2-(Thiazol-4-yl)acetic acid analogs Thiazole_analogs->IKK_complex inhibits Gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_active->Gene_transcription promotes

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by thiazole analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-(thiazol-4-yl)acetic acid analogs.

experimental_workflow start Design of Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro_screening In Vitro Biological Screening (e.g., Enzyme Assays, Cytotoxicity) characterization->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis sar_analysis->start Iterative Design lead_identification Lead Compound Identification sar_analysis->lead_identification in_vivo_studies In Vivo Efficacy & Toxicity Studies lead_identification->in_vivo_studies end Preclinical Candidate in_vivo_studies->end

Caption: General workflow for the discovery and development of novel thiazole-based drug candidates.

References

Comparative Analysis of 1H and 13C NMR Spectra: 2-(2-Bromothiazol-4-yl)acetic acid and 2-(Thiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR Spectral Assignments of a Key Thiazole Derivative and its Parent Compound.

This guide provides a comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Bromothiazol-4-yl)acetic acid and its unsubstituted analogue, 2-(Thiazol-4-yl)acetic acid. Due to the limited availability of experimental data for the brominated compound, this guide presents predicted NMR assignments for this compound alongside experimental data for 2-(Thiazol-4-yl)acetic acid. This comparison offers valuable insights into the influence of the bromine substituent on the chemical shifts of the thiazole ring and the acetic acid moiety.

NMR Data Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-(Thiazol-4-yl)acetic acid. These values are crucial for confirming the structure and purity of synthesized compounds in drug discovery and development.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound -CH₂-~3.8~35
H-5~7.3~118
C-2-~143
C-4-~150
C-5-~118
-COOH~11-13~172
2-(Thiazol-4-yl)acetic acid -CH₂-3.8435.8
H-28.90154.2
H-57.28115.8
C-2-154.2
C-4-148.5
C-5-115.8
-COOH12.5 (broad s)172.1

Note: The chemical shifts for this compound are predicted values and may vary from experimental results. The experimental data for 2-(Thiazol-4-yl)acetic acid was obtained in DMSO-d₆.

Structural Visualization

The chemical structure of this compound is depicted below, illustrating the atomic numbering used for the NMR assignments.

G This compound N1 N C2 C2 N1->C2 S3 S C2->S3 Br10 Br C2->Br10 C4 C4 S3->C4 C5 C5 C4->C5 C6 CH₂ C4->C6 C5->N1 C7 C C6->C7 O8 O C7->O8 O9 OH C7->O9

Figure 1. Chemical structure of this compound.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

For ¹H NMR:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

For ¹³C NMR:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.

Interpreting Mass Spectrometry Fragmentation Patterns of 2-(2-Bromothiazol-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone analytical technique for this purpose, providing insights into a molecule's mass and fragmentation behavior. This guide offers a detailed interpretation of the expected mass spectrometry fragmentation pattern of 2-(2-Bromothiazol-4-yl)acetic acid. In the absence of direct experimental data in the public domain, this analysis is based on established fragmentation principles for thiazole derivatives, brominated compounds, and carboxylic acids.

Predicted Fragmentation Profile

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, initiated by common ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI). The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes.[1][2]

The primary fragmentation events are anticipated to involve the loss of the acetic acid moiety and cleavage within the thiazole ring.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions for this compound. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes (C=12.0000, H=1.0078, Br=78.9183, N=14.0031, O=15.9949, S=31.9721).

m/z (79Br/81Br) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
220.9/222.9[C5H4BrNO2S]+•-Molecular Ion (M+•)
175.9/177.9[C4H2BrNS]+•COOHLoss of the carboxylic acid group
176.9/178.9[C5H4BrNS]+•CO2Decarboxylation
162.9/164.9[C3HBrNS]+•CH2COOHCleavage of the acetic acid side chain
133.9/135.9[C3H2BrS]+•HCNThiazole ring fragmentation
97.0[C2H3O2S]+C3HBrNSThiazole ring fragmentation
83.0[C4H3S]+Br, HCN, CO2Thiazole ring fragmentation
58.0[C2H2S]+•C3H2BrNO2Thiazole ring fragmentation

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general methodology for obtaining a mass spectrum using High-Resolution Mass Spectrometry (HRMS) with an ESI source is provided below.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

  • Liquid chromatography system for sample introduction.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS/MS Parameters:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive and negative ESI modes should be tested to determine the optimal ionization.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied for MS/MS experiments to induce fragmentation.

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical relationships in the predicted fragmentation of this compound.

Fragmentation_Pathway M [C5H4BrNO2S]+• m/z 220.9/222.9 Molecular Ion F1 [C4H2BrNS]+• m/z 175.9/177.9 M->F1 - COOH F2 [C5H4BrNS]+• m/z 176.9/178.9 M->F2 - CO2 F3 [C3HBrNS]+• m/z 162.9/164.9 M->F3 - CH2COOH F5 [C2H3O2S]+ m/z 97.0 M->F5 - C3HBrNS F4 [C3H2BrS]+• m/z 133.9/135.9 F1->F4 - HCN F6 [C4H3S]+ m/z 83.0 F2->F6 - Br, HCN F3->F4 - HCN F7 [C2H2S]+• m/z 58.0 F4->F7 - H, Br

References

Comparison of coupling efficiency with different activating agents for 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Amide Bond Formation

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. The carboxylic acid moiety of 2-(2-Bromothiazol-4-yl)acetic acid is a key synthon for the creation of a diverse range of bioactive molecules. The efficiency of coupling this acid with various amines is critically dependent on the choice of activating agent. This guide provides a comparative overview of common activating agents, their performance in similar chemical contexts, and general protocols to inform your synthetic strategy.

Performance of Common Activating Agents in Amide Coupling Reactions

Activating Agent/SystemAmine SubstrateTypical Yield (%)Key Considerations
EDC/HOBt Electron-deficient amines57 - 93%[1]A widely used, cost-effective method. The addition of HOBt suppresses racemization and improves yields, especially with challenging substrates.[2][3] The urea byproduct is water-soluble, facilitating purification.[2]
HATU General amines51 - 95%[4][5]A highly efficient uronium-based reagent known for rapid reaction times and high yields with minimal epimerization.[2] It is often the reagent of choice for difficult couplings.[2][4]
T3P® General amines22 - 63%[6][7]A versatile and safe phosphonic anhydride-based reagent. It is effective for a broad range of substrates and reaction conditions are often mild.[8][9] Byproducts are water-soluble.

Experimental Protocols

Below are generalized experimental protocols for amide coupling reactions using the discussed activating agents. Researchers should optimize these conditions for their specific amine and substrate.

General Protocol for EDC/HOBt Coupling
  • Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the desired amine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for HATU Coupling
  • Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for T3P® Coupling
  • To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in an anhydrous solvent (e.g., ethyl acetate or THF), add a suitable base such as pyridine or triethylamine (3.0 eq.).

  • Add a 50% solution of Propylphosphonic Anhydride (T3P®) in an appropriate solvent (e.g., ethyl acetate) (1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the amide coupling of this compound.

experimental_workflow start Start dissolve Dissolve Acid & Amine in Anhydrous Solvent start->dissolve add_reagents Add Activating Agent & Base dissolve->add_reagents reaction Stir at RT (2-24h) add_reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling.

References

Unveiling the Bioactive Potential: A Comparative Guide to Novel Compounds Derived from 2-(2-Bromothiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of novel compounds synthesized from the versatile scaffold, 2-(2-Bromothiazol-4-yl)acetic acid. We present a comprehensive overview of their performance against various biological targets, supported by available experimental data and detailed protocols.

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The strategic modification of this core structure allows for the fine-tuning of biological activity, leading to the discovery of potent therapeutic agents. This guide focuses on derivatives of this compound, a key intermediate for generating diverse molecular architectures with potential applications in anticancer, antimicrobial, and enzyme inhibition therapies.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from biological screenings of various thiazole derivatives, providing a comparative perspective on their efficacy. While direct derivatives of this compound are the primary focus, data from structurally related compounds, such as those derived from 2-(2-aminothiazol-4-yl)acetic acid, are included to broaden the comparative landscape.

Anticancer Activity

The cytotoxic potential of novel thiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TDA-1 Thiazolidinone-acetic acidLeukemia (CCRF-CEM)-6.06 (logGI50)Doxorubicin-
TDA-2 Thiazolidinone-acetic acidLeukemia (HL-60(TB))-6.53 (logGI50)Doxorubicin-
TDA-3 Thiazolidinone-acetic acidLeukemia (MOLT-4)-6.52 (logGI50)Doxorubicin-
BTA-1 Benzothiazole derivativeBreast (MCF-7)-5.56 (logGI50)5-Fluorouracil-
BTA-2 Benzothiazole derivativeColon (Colon)-5.51 (logGI50)5-Fluorouracil-

Note: logGI50 represents the log of the concentration that causes 50% growth inhibition.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
TMD-1 Thiazole-thiadiazoleS. aureus10C. albicans>100Ciprofloxacin1.25-7
TMD-2 Thiazole-thiadiazoleE. coli5C. albicans50Ciprofloxacin1.25-7
TMD-3 Thiazole-thiadiazoleP. aeruginosa10C. albicans>100Ciprofloxacin1.25-7
ATD-1 Amino-thiazole derivativeS. aureus4.1-5.1--Novobiocin3.9
ATD-2 Amino-thiazole derivativeE. coli>10--Ampicillin3.9
Enzyme Inhibition

Specific enzymes are often targeted in drug discovery to modulate disease pathways. Certain thiazole derivatives have shown inhibitory activity against enzymes like neuraminidase, which is a key target for antiviral drugs.

Compound IDDerivative ClassTarget EnzymeIC50 (µg/mL)Reference Compound
ATA-1 2-(2-aminothiazol-4-yl) acetic acid derivativeNeuraminidase1.28Oseltamivir

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, CCRF-CEM) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin, Novobiocin) is also tested as a positive control for inhibition.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts and processes described, we have generated the following diagrams using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start This compound reaction Chemical Reactions (e.g., amidation, esterification) start->reaction derivatives Novel Thiazole Derivatives reaction->derivatives anticancer Anticancer Screening (e.g., MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) derivatives->antimicrobial enzyme Enzyme Inhibition Assays derivatives->enzyme data Collect IC50/MIC Data anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Identification of Lead Compounds sar->lead

A generalized workflow for the synthesis and biological screening of novel compounds.

structural_relationships cluster_derivatives Derivative Classes cluster_activities Observed Biological Activities scaffold 2-(Thiazol-4-yl)acetic acid Backbone amino 2-Amino Derivatives scaffold->amino bromo 2-Bromo Derivatives (Starting Scaffold) scaffold->bromo enzyme_inhibition Enzyme Inhibition amino->enzyme_inhibition amide Amide Derivatives bromo->amide ester Ester Derivatives bromo->ester anticancer Anticancer amide->anticancer antimicrobial Antimicrobial amide->antimicrobial ester->anticancer

Structural relationships between the core scaffold and its bioactive derivatives.

anticancer_pathway compound Thiazole Derivative target Cellular Target (e.g., Kinase, DNA) compound->target Inhibition pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Blocks apoptosis Apoptosis (Programmed Cell Death) target->apoptosis Induces growth_arrest Cell Cycle Arrest target->growth_arrest Induces pathway->apoptosis Inhibits cancer_cell Cancer Cell pathway->cancer_cell Promotes Growth apoptosis->cancer_cell Leads to Death of growth_arrest->cancer_cell Stops Proliferation of

A potential mechanism of action for anticancer thiazole derivatives.

Comparative Analysis of 2-(2-Bromothiazol-4-yl)acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 2-(2-Bromothiazol-4-yl)acetic acid and its derivatives have garnered interest as potential therapeutic agents. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid in research and development efforts.

X-ray Crystal Structure Confirmation

The crystal structure of 2-(Benzothiazol-2-ylsulfanyl)acetic acid reveals a monoclinic crystal system. In the crystalline state, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains that are further assembled into a supramolecular layer structure through S⋯S contacts.[1] This structural information is crucial for understanding the physicochemical properties and for the rational design of new derivatives.

Table 1: Crystal Data and Structure Refinement for 2-(Benzothiazol-2-ylsulfanyl)acetic acid [1]

ParameterValue
Empirical FormulaC₉H₇NO₂S₂
Formula Weight225.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0374 (5)
b (Å)19.2450 (17)
c (Å)8.1250 (7)
β (°)90.419 (1)
Volume (ų)944.02 (14)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.030, wR₂ = 0.079

Performance Comparison: Biological Activity

Thiazole derivatives have been extensively studied for their potential as antimicrobial and anticancer agents.[2][3][4] The following tables summarize the in vitro activity of various thiazole derivatives, providing a basis for comparison.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-N-(2,6-dimethylphenyl)acetamideMCF-738.0[2]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-N-(2,4,6-trimethylphenyl)acetamideMCF-740.6[2]
5-Fluorouracil (Standard)MCF-75.2[2]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)acetamideMultipleLog GI₅₀ -5.48 to -5.56[5]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-ylthio)acetamideMultipleComparable to standard drugs[5]
Antimicrobial Activity

Table 3: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
4-(4-bromophenyl)-N-(2,6-dimethylphenyl)thiazol-2-amine6.2512.512.5[6]
4-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)thiazol-2-amine12.52525[6]
Norfloxacin (Standard)3.123.12-[6]
Fluconazole (Standard)--6.25[6]
Heteroaryl(aryl) thiazole derivative 30.23-0.700.23-0.70-[7]
Heteroaryl(aryl) thiazole derivative 4-0.17-[7]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to derivatives of this compound can be adapted from established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a common method.

Workflow for a potential synthesis route:

Synthesis_Workflow Thiourea Thiourea Reaction1 Hantzsch Thiazole Synthesis Thiourea->Reaction1 Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction1 Aminothiazole_ester Ethyl 2-aminothiazole-4-carboxylate Reaction1->Aminothiazole_ester Diazotization Diazotization (NaNO₂, HBr) Aminothiazole_ester->Diazotization Bromothiazole_ester Ethyl 2-bromothiazole-4-carboxylate Diazotization->Bromothiazole_ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Bromothiazole_ester->Hydrolysis Target_acid This compound Hydrolysis->Target_acid Amidation Amidation (Amine, Coupling agent) Target_acid->Amidation Derivatives Derivatives Amidation->Derivatives

Caption: General synthetic workflow for this compound derivatives.

X-ray Crystallography Protocol

The following is a general protocol for single-crystal X-ray diffraction, based on the analysis of similar compounds.[1][8]

Experimental Workflow for X-ray Crystallography:

Xray_Workflow Crystal_growth Single Crystal Growth Mounting Crystal Mounting Crystal_growth->Mounting Data_collection Data Collection (Diffractometer) Mounting->Data_collection Data_reduction Data Reduction and Cell Refinement Data_collection->Data_reduction Structure_solution Structure Solution (e.g., SHELXS) Data_reduction->Structure_solution Structure_refinement Structure Refinement (e.g., SHELXL) Structure_solution->Structure_refinement Analysis Structural Analysis and Visualization Structure_refinement->Analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathways

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit various kinases or other enzymes involved in cell proliferation and survival. While the specific targets of this compound derivatives are not fully elucidated, related compounds have been shown to act as inhibitors of enzymes like dihydrofolate reductase (DHFR).[3]

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway Thiazole_Derivative Thiazole Derivative DHFR Dihydrofolate Reductase (DHFR) Thiazole_Derivative->DHFR Inhibition Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Catalyzes Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Required for DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: Hypothesized inhibition of the DHFR pathway by thiazole derivatives.

References

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of Novel 2-(2-Bromothiazol-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the in vitro metabolic stability of a hypothetical series of compounds synthesized from the versatile starting material, 2-(2-Bromothiazol-4-yl)acetic acid. The data presented herein is intended to be illustrative, offering insights into how structural modifications can influence a compound's metabolic fate.

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Derivatives of this compound offer a rich chemical space for the development of new therapeutic agents. However, their journey from a promising hit to a viable drug candidate is often challenged by metabolic liabilities. Rapid metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs), can lead to poor bioavailability and short duration of action, hindering therapeutic efficacy.[4][5]

This guide focuses on the in vitro assessment of metabolic stability using liver microsomes, a standard preclinical assay to predict in vivo hepatic clearance.[6] By comparing the stability of various analogs, researchers can establish crucial structure-activity relationships (SAR) to guide the design of more robust and drug-like molecules.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a hypothetical series of compounds derived from this compound in human liver microsomes. The modifications focus on the amide linkage, a common site of metabolic transformation.

Compound IDStructureR GroupHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-001 This compound-OH> 60< 5.0
Amide-002 2-(2-Bromothiazol-4-yl)-N-methyl acetamide-NHCH345.215.3
Amide-003 2-(2-Bromothiazol-4-yl)-N-ethyl acetamide-NHCH2CH333.820.5
Amide-004 2-(2-Bromothiazol-4-yl)-N-cyclopropyl acetamide-NH-c-C3H558.111.9
Amide-005 2-(2-Bromothiazol-4-yl)-N-(tert-butyl) acetamide-NHC(CH3)3> 60< 5.0
Amide-006 2-(2-Bromothiazol-4-yl)-N-phenyl acetamide-NHPh25.627.1
Amide-007 2-(2-Bromothiazol-4-yl)-N-(4-fluorophenyl) acetamide-NHC6H4F28.924.0

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results on these specific compounds. It is intended to provide a representative example of how such data would be presented in a comparative guide.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to estimate its intrinsic clearance.

Materials:

  • Test compounds and positive controls (e.g., Midazolam, Verapamil)

  • Pooled human liver microsomes (e.g., from a commercial vendor)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution to each well.

    • Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound at the start of the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compound and Control Stocks mix_reagents Combine Microsomes and Test Compound prep_compounds->mix_reagents prep_microsomes Prepare Liver Microsome Solution prep_microsomes->mix_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction incubate_time Incubate at 37°C (Time Points) start_reaction->incubate_time quench Quench Reaction with Acetonitrile incubate_time->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate Calculate t1/2 and CLint plot_data->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Structure-Metabolism Relationships

The illustrative data suggests that modifications to the amide substituent of the this compound core can significantly impact metabolic stability. Introducing steric bulk around the amide nitrogen, as seen with the cyclopropyl (Amide-004) and particularly the tert-butyl group (Amide-005), appears to shield the molecule from metabolic enzymes, resulting in a longer half-life and lower intrinsic clearance. Conversely, smaller alkyl groups (methyl and ethyl in Amide-002 and Amide-003) and the phenyl ring (Amide-006) may be more susceptible to enzymatic attack, leading to faster metabolism.

This preliminary in vitro assessment is a crucial first step in identifying metabolically robust candidates for further development. Compounds with favorable metabolic stability profiles are more likely to exhibit desirable pharmacokinetic properties in vivo, ultimately increasing their potential for clinical success.

References

A Comparative Benchmarking Study on the Synthesis of 2-(2-Bromothiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-(2-Bromothiazol-4-yl)acetic acid, a key intermediate in pharmaceutical research. We present two primary methodologies, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data to inform your selection of the most suitable pathway for your research and development needs.

Executive Summary

The synthesis of this compound can be effectively achieved through two main strategies: Route A , a linear synthesis commencing with the construction of the thiazole ring via the Hantzsch synthesis, followed by functional group interconversions; and Route B , which involves the modification of a pre-functionalized 2-bromothiazole core. Our analysis indicates that while both routes are viable, Route B, particularly through a reduction and subsequent oxidation of the commercially available 2-bromothiazole-4-carboxylic acid, may offer a more efficient pathway in terms of overall yield and procedural simplicity. However, the choice of synthesis will ultimately depend on the availability of starting materials, scalability requirements, and safety considerations, particularly concerning the use of hazardous reagents like diazomethane in the Arndt-Eistert homologation.

Data Presentation: A Comparative Overview of Synthetic Routes

Method Key Steps Key Reagents Reaction Conditions Yield (%) Purity (%)
Route A: Hantzsch Synthesis 1. Thiazole formationEthyl 4-chloroacetoacetate, ThioureaWater, 0-3°C, 3h~92 (Intermediate)Not specified
2. Sandmeyer brominationEthyl 2-aminothiazole-4-acetate, NaNO₂, HBr, CuBrDMSO, 0°C, 0.5h~32 (Intermediate)Not specified
3. Ester hydrolysisEthyl 2-(2-bromothiazol-4-yl)acetate, NaOHEthanol/Water, RefluxHigh (assumed)High (assumed)
Route B1: Arndt-Eistert Homologation 1. Acid chloride formation2-Bromothiazole-4-carboxylic acid, Thionyl chlorideRefluxHigh (assumed)Not specified
2. Diazoketone formation2-Bromothiazole-4-carbonyl chloride, DiazomethaneEther, 0°C to RTModerate to HighNot specified
3. Wolff rearrangementα-Diazoketone, Silver oxideDioxane/Water, 80°CModerate to HighNot specified
Route B2: Reduction-Oxidation 1. Carboxylic acid reduction2-Bromothiazole-4-carboxylic acid, LiAlH₄Dry Ether/THF, RTHigh (assumed)High (assumed)
2. Alcohol oxidation2-(2-Bromothiazol-4-yl)ethanol, Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RTModerate to HighHigh (assumed)

Note: Yields and purities are based on literature precedents for similar transformations and may vary depending on experimental conditions.

Experimental Protocols

Route A: Hantzsch Synthesis Pathway

Step 1: Synthesis of Ethyl 2-aminothiazole-4-acetate

In a suitable reaction vessel, suspend thiourea (1 equivalent) in water. Cool the mixture to 0-3°C with stirring. To this suspension, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise over approximately 2 hours, maintaining the temperature between 0-3°C. After the addition is complete, continue stirring at the same temperature for an additional 3 hours. Adjust the pH of the reaction mixture to 7 with aqueous ammonia to precipitate the product. Filter the solid, wash with cold water, and dry to afford ethyl 2-aminothiazole-4-acetate. A similar procedure has been reported to yield up to 92% of the corresponding carboxylic acid hydrochloride after hydrolysis.[1]

Step 2: Synthesis of Ethyl 2-(2-bromothiazol-4-yl)acetate via Sandmeyer Reaction

Caution: This reaction should be performed in a well-ventilated fume hood.

Dissolve ethyl 2-aminothiazole-4-acetate (1 equivalent) and copper(I) bromide (catalytic amount) in a suitable solvent such as acetonitrile. Cool the solution to 0°C. In a separate flask, dissolve sodium nitrite (1.1 equivalents) in water and add it dropwise to a cooled solution of hydrobromic acid (48%). Add this freshly prepared nitrous acid solution dropwise to the thiazole solution at 0°C. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. The reaction should be monitored by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. A similar Sandmeyer reaction on a related substrate has been reported with a yield of approximately 32%.[2]

Step 3: Hydrolysis of Ethyl 2-(2-bromothiazol-4-yl)acetate

Dissolve ethyl 2-(2-bromothiazol-4-yl)acetate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to yield this compound.

Route B: Modification of a Pre-formed Thiazole

Step 1: Synthesis of 2-Bromothiazole-4-carbonyl chloride

Caution: Thionyl chloride is corrosive and toxic. This reaction must be performed in a well-ventilated fume hood.

To 2-bromothiazole-4-carboxylic acid (1 equivalent), add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2 & 3: Arndt-Eistert Synthesis

Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a specialized setup.

Dissolve the crude 2-bromothiazole-4-carbonyl chloride in anhydrous diethyl ether and cool to 0°C. Slowly add a freshly prepared ethereal solution of diazomethane (2 equivalents) with gentle stirring. Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitored by IR spectroscopy). To the resulting solution of the α-diazoketone, add a suspension of silver oxide (0.1 equivalents) in water or a mixture of dioxane and water. Heat the mixture to 50-80°C until the evolution of nitrogen gas ceases. Cool the reaction mixture, filter to remove the silver catalyst, and extract the aqueous phase with an organic solvent. Acidify the aqueous layer to precipitate the product, this compound.[3][4][5][6][7]

Step 1: Reduction of 2-Bromothiazole-4-carboxylic acid

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere.

To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0°C, add a solution of 2-bromothiazole-4-carboxylic acid (1 equivalent) in the same solvent dropwise. After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting aluminum salts and wash the filter cake with ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 2-(2-bromothiazol-4-yl)ethanol.[8][9][10][11]

Step 2: Oxidation of 2-(2-Bromothiazol-4-yl)ethanol

Caution: Jones reagent is a strong oxidant and contains chromium(VI), which is a known carcinogen. Handle with extreme care in a fume hood.

Dissolve 2-(2-bromothiazol-4-yl)ethanol (1 equivalent) in acetone and cool the solution to 0°C. To this solution, add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until a persistent orange color is observed. Stir the reaction at 0°C for a few hours and then at room temperature until the reaction is complete (monitored by TLC). Quench the excess oxidant by adding isopropanol. Remove the acetone under reduced pressure and partition the residue between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound, which can be purified by recrystallization or column chromatography. Alternatively, a milder oxidizing agent like Pyridinium chlorochromate (PCC) can be used to minimize side reactions.[12][13][14][15][16]

Mandatory Visualizations

Hantzsch_Synthesis_Pathway Ethyl_4_chloroacetoacetate Ethyl_4_chloroacetoacetate Ethyl_2_aminothiazole_4_acetate Ethyl_2_aminothiazole_4_acetate Ethyl_4_chloroacetoacetate->Ethyl_2_aminothiazole_4_acetate Hantzsch Synthesis Thiourea Thiourea Thiourea->Ethyl_2_aminothiazole_4_acetate Ethyl_2_2_bromothiazol_4_yl_acetate Ethyl_2_2_bromothiazol_4_yl_acetate Ethyl_2_aminothiazole_4_acetate->Ethyl_2_2_bromothiazol_4_yl_acetate Sandmeyer Bromination 2_2_Bromothiazol_4_yl_acetic_acid 2_2_Bromothiazol_4_yl_acetic_acid Ethyl_2_2_bromothiazol_4_yl_acetate->2_2_Bromothiazol_4_yl_acetic_acid Hydrolysis

Caption: Synthetic workflow for Route A: Hantzsch Synthesis.

Modification_Pathways cluster_B1 Route B1: Arndt-Eistert Homologation cluster_B2 Route B2: Reduction-Oxidation 2_Bromothiazole_4_carboxylic_acid_B1 2-Bromothiazole-4- carboxylic acid Acid_Chloride Acid Chloride 2_Bromothiazole_4_carboxylic_acid_B1->Acid_Chloride SOCl₂ Diazoketone α-Diazoketone Acid_Chloride->Diazoketone CH₂N₂ 2_2_Bromothiazol_4_yl_acetic_acid_B1 This compound Diazoketone->2_2_Bromothiazol_4_yl_acetic_acid_B1 Ag₂O, H₂O (Wolff Rearrangement) 2_Bromothiazole_4_carboxylic_acid_B2 2-Bromothiazole-4- carboxylic acid Alcohol 2-(2-Bromothiazol-4-yl)ethanol 2_Bromothiazole_4_carboxylic_acid_B2->Alcohol LiAlH₄ 2_2_Bromothiazol_4_yl_acetic_acid_B2 This compound Alcohol->2_2_Bromothiazol_4_yl_acetic_acid_B2 Jones Reagent or PCC

Caption: Synthetic workflows for Route B: Modification of a Pre-formed Thiazole.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromothiazol-4-yl)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

Prior to handling, it is crucial to consult your institution's specific safety guidelines and a certified waste disposal contractor. The hazard profile can be inferred from related compounds, highlighting the need for caution.

Inferred Hazard Profile
Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral)Assumed to be harmful or toxic if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/IrritationAssumed to be a skin irritant.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[4] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Serious Eye Damage/IrritationAssumed to cause serious eye irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Aquatic HazardAssumed to be harmful or toxic to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2-(2-Bromothiazol-4-yl)acetic acid and contaminated materials.

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound.[3]

  • Halogenated Organic Waste: This compound should be classified as a halogenated organic waste.[5] Do not mix it with non-halogenated waste streams.[5]

  • Contaminated Materials: This includes unused product, reaction byproducts, and contaminated lab supplies such as filter paper, pipette tips, and gloves.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Environmental Hazard).

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the material.[3]

  • Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.[3]

  • Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team immediately.

Storage of Waste

Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is advisable to store the waste container in a secondary containment bin to prevent the spread of any potential leaks.

Final Disposal

The final disposal of the hazardous waste must be handled by professionals.

  • Licensed Contractor: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]

  • Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its known and suspected hazards.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe waste_container Select Labeled Halogenated Waste Container ppe->waste_container collect_waste Collect Solid Waste & Contaminated Materials waste_container->collect_waste spill Spill Occurs? collect_waste->spill absorb Absorb with Inert Material spill->absorb Yes seal_container Securely Seal Container spill->seal_container No collect_spill Collect & Add to Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->seal_container store_waste Store in Designated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 2-(2-Bromothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromothiazol-4-yl)acetic acid was not found in the available resources. The following guidance is based on general safety protocols for handling novel research chemicals with unknown hazards and should be considered as interim precautionary measures.[1] It is imperative to obtain a substance-specific SDS from your chemical supplier before any handling, storage, or disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and a critical barrier against potential exposure to hazardous chemicals.[3] The following table summarizes the recommended PPE for handling this compound, assuming it is a powdered substance with unknown hazards.

Body Part Required PPE Specifications & Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[4][5]
Skin Chemical-resistant Gloves & Laboratory CoatNitrile or neoprene gloves are recommended. Consider double-gloving for added protection.[1] A fully buttoned, long-sleeved laboratory coat is mandatory.
Respiratory N95 Respirator or higherAn N95 or higher-rated respirator is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][6]
Body Full-body protective clothing (e.g., coveralls)Recommended for larger quantities or when there is a significant risk of contamination.[6]
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills.[5]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of a Research Chemical with Unknown Hazards

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Restricted Access: Designate a specific area for the handling and storage of this compound. Access should be restricted to authorized and trained personnel.

2. Safe Handling Practices:

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[7]

  • Aerosol and Dust Prevention: Handle the compound carefully to avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the work area.[7]

  • Working Alone: Avoid working alone when handling this chemical, especially during hazardous procedures.[7]

3. Storage:

  • Container: Store in a tightly closed, clearly labeled container. The label should include the chemical name and any known or suspected hazards.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Secondary Containment: Use secondary containment to prevent the spread of material in case of a spill.[2]

4. Disposal Plan:

  • Waste Classification: Treat all waste containing this compound as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1] Do not discharge to sewer systems.

Emergency Procedures: Chemical Spill Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination. The following workflow outlines the general procedure for cleaning up a hazardous powder spill.

G cluster_0 cluster_1 Immediate Actions cluster_2 Spill Cleanup (Trained Personnel Only) cluster_3 Post-Cleanup Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE (respirator, gloves, goggles, etc.) Assess->PPE If spill is manageable Call_Emergency Call Emergency Services Assess->Call_Emergency If spill is large or unmanageable Contain Cover spill with wet paper towels to prevent dust formation PPE->Contain Cleanup Gently sweep or scoop up the material Contain->Cleanup Place Place in a labeled hazardous waste container Cleanup->Place Decontaminate Decontaminate the area with an appropriate solvent Place->Decontaminate Dispose Dispose of waste through a licensed contractor Decontaminate->Dispose Report Report the incident to the a safety officer Dispose->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.